molecular formula C31H38F2N8O B611922 Zandelisib CAS No. 1401436-95-0

Zandelisib

Cat. No.: B611922
CAS No.: 1401436-95-0
M. Wt: 576.7 g/mol
InChI Key: WPFUFWIHMYZXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zandelisib is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform . Its mechanism of action involves high-affinity binding to PI3Kδ, leading to the inhibition of the AKT/mTOR signaling pathway, which is crucial for the survival, proliferation, and metabolism of malignant B-cells . A key differentiator of this compound is its long-lasting target engagement, attributed to a slow dissociation rate from the enzyme. Structural studies reveal that this sustained inhibition is due to a unique hydrogen bond formed between the benzimidazole group of this compound and Lys779 in the p110δ catalytic subunit of PI3Kδ . This prolonged action enables investigation into intermittent dosing schedules in research models, an approach aimed at maintaining efficacy while mitigating immune-related adverse effects often associated with continuous PI3Kδ inhibition . Preclinical and clinical research indicates that this compound exhibits significant anti-tumor activity in models of B-cell malignancies . It has been investigated extensively in relapsed or refractory indolent non-Hodgkin lymphomas (iNHL), including follicular lymphoma (FL) and marginal zone lymphoma (MZL), as well as chronic lymphocytic leukemia (CLL) . In a global phase 2 study involving heavily pre-treated patients with relapsed/refractory follicular lymphoma, this compound administered on an intermittent schedule demonstrated an objective response rate of 73% and a complete response rate of 38% . This high level of efficacy, combined with its distinct pharmacological profile, makes this compound a valuable tool compound for oncological research, particularly for studying targeted therapies in hematological cancers. This product is For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUFWIHMYZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38F2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401436-95-0
Record name Zandelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANDELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zandelisib (formerly ME-401) is a potent, orally bioavailable, and highly selective inhibitor of the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and migration. In B-cell malignancies such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), this pathway is frequently hyperactivated, driving oncogenesis and tumor cell survival.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell cancers. This compound's distinct molecular structure and pharmacological profile, particularly its sustained target inhibition, allow for a unique intermittent dosing schedule designed to optimize its therapeutic window by maintaining efficacy while mitigating mechanism-associated toxicities.[2][3]

Core Mechanism of Action

This compound exerts its anti-tumor effects by selectively and potently inhibiting the catalytic activity of the p110δ subunit of PI3K.[4] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By suppressing AKT phosphorylation and activation, this compound effectively shuts down the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[6]

A key differentiator for this compound is its unique binding kinetics. Structural and biophysical analyses have revealed that this compound forms a stable, water-shielded hydrogen bond with the side chain of Lysine 779 within the catalytic site of p110δ.[2] This interaction contributes to a significantly slower dissociation rate and a longer residence time on the target enzyme compared to other PI3Kδ inhibitors.[2][5] This sustained inhibitory activity is foundational to the efficacy of its intermittent dosing regimen.[2]

Zandelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ (p110δ) BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->PI3Kd Inhibition

This compound inhibits PI3Kδ, blocking the AKT signaling pathway.

Data Presentation

Quantitative data from preclinical and clinical studies underscore this compound's potency, selectivity, and clinical activity.

Table 1: Preclinical Potency and Binding Kinetics
ParameterValueCompound(s)Assay TypeSource
IC₅₀ (p110δ) 3.5 nMThis compoundIn Vitro Kinase Assay[5]
Target Residence Time 484.4 minutesThis compoundNanoBRET™ Live-Cell Assay[2]
20.2 minutesIdelalisibNanoBRET™ Live-Cell Assay[2]
59.9 minutesParsaclisibNanoBRET™ Live-Cell Assay[2]
158.2 minutesDuvelisibNanoBRET™ Live-Cell Assay[2]

While characterized as highly selective for PI3Kδ, a complete IC₅₀ panel against PI3Kα, β, and γ isoforms was not available in the reviewed literature.

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies
IndicationStudyTreatmentNOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)Median Progression-Free Survival (PFS)Source
Follicular Lymphoma TIDAL (Phase 2)This compound Monotherapy12173%38%16.4 months11.6 months[3]
Follicular Lymphoma Phase 1bThis compound +/- Rituximab-82% (in POD24 patients)-Not Reached-[4]
Follicular Lymphoma (Japan) Phase 2This compound Monotherapy6175.4%24.6%Not ReachedNot Reached[1]
Indolent B-cell Malignancies Phase 1bThis compound + Zanubrutinib-100%---[4]

Experimental Protocols

The mechanism and properties of this compound have been elucidated through a series of key non-clinical and clinical experiments.

PI3Kδ Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Objective: To measure the association (kₐ) and dissociation (kₑ) rates of this compound to the PI3Kδ enzyme, providing insight into its binding affinity and residence time.

  • Methodology: SPR analysis was conducted using a Biacore™ system.[2][5]

    • Immobilization: The target protein, recombinant human PI3Kδ, is immobilized onto the surface of a sensor chip. A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.

    • Association: A solution containing this compound at a known concentration is flowed over the chip surface. The binding of this compound to PI3Kδ causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (kₐ).

    • Dissociation: The this compound solution is replaced with a continuous flow of buffer. The dissociation of the drug from the enzyme is monitored as a decrease in the SPR signal over time. This phase is critical for determining the dissociation rate constant (kₑ). This compound demonstrated a notably slower dissociation rate compared to other PI3Kδ inhibitors like idelalisib and duvelisib.[2]

    • Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.

Intracellular Target Engagement and Residence Time (NanoBRET™ Assay)
  • Objective: To confirm and quantify the binding of this compound to PI3Kδ within a live cellular environment.

  • Methodology: The NanoBRET™ TE Intracellular Kinase Assay system was used.[2][5]

    • Cell Preparation: A human cell line (e.g., HEK293T) is engineered to express a fusion protein of PI3Kδ and a NanoLuciferase (NL) enzyme.

    • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PI3Kδ is added to the cells. When the tracer binds, its proximity to the NL enzyme allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal.

    • Compound Competition: this compound is added to the cells. As it competes with the tracer for binding to PI3Kδ, the BRET signal decreases in a dose-dependent manner.

    • Residence Time Measurement: To measure residence time, cells are first incubated with a high concentration of this compound to ensure target saturation. The compound is then washed out, and the return of the BRET signal (as the fluorescent tracer re-binds to the dissociated target) is measured over time. The slow return of the signal for this compound-treated cells confirmed its long residence time (484.4 minutes).[2]

Inhibition of Downstream Signaling (AKT Phosphorylation Assay)
  • Objective: To measure the functional consequence of PI3Kδ inhibition by quantifying the reduction in phosphorylated AKT (p-AKT).

  • Methodology: Western blotting was performed on B-cell lymphoma cell lines (e.g., SU-DHL-6).[2][5]

    • Cell Treatment: Cells are cultured and treated with varying concentrations of this compound or control inhibitors for a defined period.

    • Wash-out Experiment: To assess the durability of the effect, some cells are treated with this compound for a short period (e.g., 1 hour), after which the drug is washed out, and the cells are incubated in drug-free media for an extended period (e.g., 23 hours).[2]

    • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (at Ser473 and Thr308) and total AKT (as a loading control).

    • Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The results showed that this compound caused a sustained inhibition of AKT phosphorylation even after being washed out, unlike other inhibitors.[2][5]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Biochemical Assays (e.g., Kinase IC₅₀, SPR) B Cell-Based Assays (e.g., p-AKT, Viability, NanoBRET) A->B Validate in cells C In Vivo Models (e.g., Xenograft Tumor Growth) B->C Test in vivo D Phase 1 (Safety, PK/PD, Dose) C->D Translate to humans E Phase 2 (Efficacy, Safety) D->E F Phase 3 (Pivotal Trials) E->F Logical_Relationship A High PI3Kδ Selectivity + Slow Dissociation Rate B Sustained Target Inhibition in B-cells A->B C Intermittent Dosing Schedule Enabled B->C F Maintained Efficacy B->F D Reduced Impact on Regulatory T-cells C->D G Mitigated Immune-Mediated Toxicity D->G E Improved Therapeutic Window F->E G->E

References

Zandelisib: A Deep Dive into a Selective PI3K Delta Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zandelisib (formerly ME-401) is an investigational, orally administered, selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, particularly B-cell malignancies.[4][5][6] this compound's high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, aims to maximize efficacy in hematological cancers while minimizing off-target toxicities associated with broader PI3K inhibition.[1][7] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound and the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a central role in intracellular signaling.[8] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT, in turn, modulates a plethora of cellular processes by phosphorylating a wide range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[4][6]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The catalytic subunit has four isoforms: p110α, p110β, p110γ, and p110δ.[10] While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells.[1] The overexpression and overactivity of the p110δ isoform are particularly critical for the proliferation and survival of malignant B-cells, making it an attractive therapeutic target.[2][7][11]

This compound is a potent and selective inhibitor of the PI3Kδ isoform.[1][12] Its distinct molecular structure allows for high selectivity and a prolonged residence time in tumors, which may contribute to its favorable efficacy.[13][14][15]

Chemical Structure of this compound
  • IUPAC Name: 4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine[16]

  • CAS Number: 1401436-95-0[16]

  • Molecular Formula: C₃₁H₃₈F₂N₈O[16]

  • Molar Mass: 576.697 g·mol⁻¹[16]

Mechanism of Action

This compound selectively binds to the PI3Kδ isoform, inhibiting its kinase activity.[1] This blockade prevents the conversion of PIP2 to PIP3, thereby downregulating the PI3K/AKT/mTOR signaling cascade.[1][12] The consequences of this inhibition in malignant B-cells include:

  • Inhibition of Cell Proliferation and Survival: By suppressing the pro-survival signals mediated by AKT and mTOR, this compound induces apoptosis (programmed cell death) and halts the uncontrolled proliferation of cancer cells.[1]

  • Modulation of the Tumor Microenvironment: Preclinical studies suggest that this compound can impact the tumor microenvironment by reducing the number of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[17]

The following diagram illustrates the role of this compound in the PI3K/AKT/mTOR signaling pathway.

PI3K_Pathway This compound's Mechanism of Action in the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound selectively inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

Preclinical Data

In Vitro Studies
  • Kinase Selectivity: this compound demonstrates high selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms.[2]

  • AKT Phosphorylation: In vitro experiments using cell lines such as SU-DHL-6 have shown that this compound sustainably inhibits the phosphorylation of AKT at both Ser473 and Thr308 sites, even after the drug is washed out.[12]

  • Cell Proliferation: this compound effectively inhibits the proliferation of B-cell lymphoma cell lines.[7]

  • Immunomodulatory Effects: Ex vivo studies on normal human T cells have indicated that this compound can reduce T cell activation and the expression of immune checkpoint markers like PD-1 and CTLA-4.[17] It also decreased the expression of suppressive markers on regulatory T cells (iTregs).[17]

In Vivo Studies
  • Xenograft Models: In a SU-DHL-6 xenograft mouse model, this compound demonstrated significant anti-tumor activity.[7] It was shown to sustain PI3Kδ inhibition in tumors for extended periods (8 hours at 50 mg/kg and 24 hours at 100 mg/kg).[7]

  • CLL Murine Model: In a preclinical chronic lymphocytic leukemia (CLL) model, this compound treatment reduced tumor burden, decreased activated T cells and Tregs, and significantly improved overall survival compared to the vehicle group.[17]

The following table summarizes key quantitative data from preclinical studies.

ParameterCell Line / ModelValueReference
Sustained PI3Kδ Inhibition (in vivo) SU-DHL-6 Xenograft8 hours (50 mg/kg), 24 hours (100 mg/kg)[7]
T cell Proliferation Inhibition Normal Human T cellsEffective at 250 nM[17]
Improved Median Survival CLL Murine Model140 days (this compound) vs. 105 days (vehicle)[17]

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials for the treatment of relapsed or refractory (R/R) B-cell malignancies, including follicular lymphoma (FL) and marginal zone lymphoma (MZL).[18][19] A key aspect of its clinical development is the use of an intermittent dosing (ID) schedule, designed to mitigate immune-mediated toxicities while maintaining efficacy.[7][13][20] The typical ID schedule involves daily administration for the first two 28-day cycles, followed by dosing on days 1-7 of subsequent 28-day cycles.[13][21]

Phase 1b Study (NCT02914938)

This dose-escalation and expansion study evaluated this compound as a monotherapy and in combination with rituximab in patients with R/R B-cell malignancies.[21][22] The study established the recommended Phase 2 dose of 60 mg once daily and demonstrated that an intermittent dosing schedule resulted in a lower risk of Grade 3 or worse adverse events compared to continuous dosing, without compromising efficacy.[13][21]

Phase 2 TIDAL Study (NCT03768505)

This global, single-arm study evaluated the efficacy and safety of this compound monotherapy (60 mg, intermittent schedule) in patients with R/R FL or MZL who had received at least two prior therapies.[18][19][23]

The following tables summarize the key efficacy and safety data from the TIDAL study's FL cohort.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (TIDAL Study)

EndpointPrimary Efficacy Population (n=91)Total Population (n=121)Reference(s)
Objective Response Rate (ORR) 70.3%73%[18][23][24][25]
Complete Response (CR) Rate 35.2%38%[18][23][24][25]
Median Duration of Response (DOR) Not reached at data cutoff16.4 months[23][25][26]
Median Progression-Free Survival (PFS) -11.6 months[25]

Table 2: Key Safety Data for this compound in Relapsed/Refractory Follicular Lymphoma (TIDAL Study, n=121)

Adverse Event (Grade ≥3)IncidenceReference(s)
Diarrhea 5-6%[25][26]
Colitis 1.7-3%[25][26]
Rash 3.3%[26]
Pneumonitis (non-infectious) 0.8-1%[25][26]
Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) Elevation 1.7-2%[25][26]
Lung Infections 5%[25]
Neutrophil Count Decrease 14%[22]
Discontinuation due to Drug-Related AEs 9.9-17%[18][25][26]

Note: The FDA has indicated that a randomized controlled trial is necessary to adequately assess the efficacy and safety of PI3K inhibitors, including this compound, for marketing authorization.[18][26] The Phase 3 COASTAL study (NCT04745832) was designed for this purpose.[23][26]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro Assay: Measurement of AKT Phosphorylation (Wash-out Experiment)

Objective: To assess the sustainability of PI3K pathway inhibition by this compound after its removal from the culture medium.

Methodology: [7]

  • Cell Culture: Culture SU-DHL-6 cells in appropriate media.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for a specified duration (e.g., 1-24 hours).[12]

  • Wash-out: After incubation, wash the cells to remove the compound.

  • Further Incubation: Re-suspend the cells in fresh, compound-free medium and incubate for an extended period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Collect and lyse the cells. Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate 20 µg of protein lysates via SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with primary antibodies specific for Phospho-AKT (Ser473), Phospho-AKT (Thr308), and a loading control (e.g., β-actin).

    • Incubate with appropriate HRP-linked secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the levels of phosphorylated AKT relative to the loading control.

In Vivo Study: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: [7]

  • Animal Model: Use immunodeficient mice (e.g., male SCID mice).

  • Tumor Cell Implantation: Subcutaneously inoculate SU-DHL-6 cells suspended in a matrix like Matrigel into the mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.

  • Drug Administration: Orally administer this compound at specified doses (e.g., 50 mg/kg, 100 mg/kg) or a vehicle control to the respective groups according to the desired schedule.

  • Tumor Measurement: Measure tumor dimensions regularly (e.g., twice a week) using calipers. Calculate tumor volume.

  • Pharmacodynamic Assessment (Optional): At various time points after administration, collect tumor and plasma samples to measure this compound concentration and assess target engagement (e.g., p-AKT levels) via LC/MS/MS and Western Blotting, respectively.

  • Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

  • Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the control group.

The following diagram outlines a typical experimental workflow for evaluating a PI3K inhibitor like this compound.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Studies invivo In Vivo Studies invitro->invivo Informs kinase_assay Kinase Selectivity Assay invitro->kinase_assay pAKT_assay p-AKT Inhibition Assay invitro->pAKT_assay prolif_assay Cell Proliferation Assay invitro->prolif_assay xenograft Xenograft Models invivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd phase1 Phase 1 (Safety, Dose Finding) invivo->phase1 Supports IND phase2 Phase 2 (Efficacy, Safety) phase1->phase2 Determines RP2D phase3 Phase 3 (Confirmatory Efficacy) phase2->phase3 Provides Proof of Concept

Caption: A streamlined workflow from preclinical in vitro and in vivo studies to clinical trials.

Conclusion

This compound is a selective PI3Kδ inhibitor with a promising efficacy and safety profile for the treatment of B-cell malignancies. Its high selectivity and distinct pharmacokinetic properties, which allow for an intermittent dosing schedule, may offer a favorable therapeutic window compared to less selective or continuously dosed PI3K inhibitors.[7][20] The encouraging results from the Phase 2 TIDAL study highlight its potential as a valuable therapeutic option for patients with relapsed or refractory follicular lymphoma.[23][25] Ongoing and future randomized clinical trials will be crucial to definitively establish its place in the therapeutic landscape.

References

Zandelisib's impact on immune evasion mechanisms in cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Zandelisib's Impact on Immune Evasion Mechanisms in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a key enzyme in a signaling pathway frequently dysregulated in B-cell malignancies.[1] Beyond its direct anti-tumor effects on malignant B-cells, this compound's mechanism of action extends to the modulation of the tumor microenvironment (TME), significantly impacting cancer's ability to evade the host immune system. A defining feature of this compound's clinical development is its intermittent dosing schedule, strategically designed to mitigate the on-target immunosuppressive effects associated with continuous PI3Kδ inhibition, particularly the depletion of regulatory T cells (Tregs).[2][3] This guide provides a detailed examination of this compound's core mechanism, its influence on key immune evasion pathways, and the experimental methodologies used to elucidate these effects.

The PI3Kδ Signaling Pathway in Cancer and Immunity

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including proliferation, survival, and migration.[4] The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily restricted to hematopoietic cells.[5]

In B-cell malignancies like follicular lymphoma (FL) and mantle cell lymphoma (MCL), the PI3Kδ isoform is a central node in the B-cell receptor (BCR) signaling pathway.[2] Its over-activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like AKT and mammalian target of rapamycin (mTOR).[6] This cascade promotes the survival and proliferation of malignant B-cells.[6]

Crucially, PI3Kδ signaling is also essential for the function and survival of various immune cells, including regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[7][8] This dual role makes selective PI3Kδ inhibition a compelling but complex therapeutic strategy.

This compound: Mechanism of Action

This compound (formerly ME-401) is an oral, highly selective small molecule inhibitor of the PI3Kδ isoform.[6] It binds with high affinity to the kinase, blocking its catalytic activity and thereby inhibiting the downstream AKT/mTOR signaling pathway.[6][9] This action has two primary consequences:

  • Direct Anti-Tumor Effect: By blocking the pro-survival signals in malignant B-cells, this compound induces apoptosis and inhibits proliferation.[6]

  • Immunomodulatory Effect: By inhibiting PI3Kδ in immune cells, this compound modulates the tumor microenvironment.[10]

A key pharmacological feature of this compound is its slow dissociation rate from the PI3Kδ protein, leading to sustained target inhibition even after the drug has been cleared from plasma.[3][9] This property underpins the efficacy of its intermittent dosing regimen.

PI3K_Pathway cluster_membrane cluster_cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes This compound This compound This compound->PI3K_delta Inhibition PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Impact on Regulatory T cells (Tregs)

Tregs are a subset of CD4+ T cells characterized by the expression of the transcription factor FoxP3. They play a critical role in maintaining immune homeostasis but are often co-opted by tumors to suppress anti-cancer immune responses.[11] Tregs create an immunosuppressive TME by secreting cytokines like IL-10 and TGF-β and expressing inhibitory checkpoint molecules.[7][12]

The PI3Kδ pathway is vital for Treg differentiation, function, and survival.[7][8] Continuous inhibition of PI3Kδ can lead to a profound reduction in Treg numbers, which, while potentially beneficial for anti-tumor immunity, is also associated with a high incidence of severe immune-related toxicities, such as colitis and pneumonitis.[3][13][14]

This compound addresses this challenge through an intermittent dosing (ID) schedule. After an initial period of daily dosing for tumor debulking, the schedule transitions to daily administration for the first seven days of each 28-day cycle.[2][15] This drug-free period is designed to permit the repopulation of the Treg pool, mitigating the risk of severe immune-mediated adverse events while maintaining therapeutic efficacy.[2][3] This strategy aims to strike a balance: temporarily reducing Treg-mediated immune suppression within the TME to enhance anti-tumor activity, while allowing systemic Treg recovery to maintain immune tolerance.[13][14]

Treg_Modulation This compound's Intermittent Dosing and Treg Modulation cluster_0 Continuous PI3Kδ Inhibition cluster_1 Intermittent PI3Kδ Inhibition (this compound Strategy) Continuous_Inhibition Continuous This compound Dosing Treg_Depletion Sustained Treg Depletion (Systemic & Tumor) Continuous_Inhibition->Treg_Depletion Immune_Toxicity High Risk of Immune-Related Toxicity (e.g., Colitis) Treg_Depletion->Immune_Toxicity Intermittent_Dosing Days 1-7: this compound (On-Treatment) Drug_Free Days 8-28: No Drug (Off-Treatment) Tumor_Treg_Suppression Reduced Treg Function in TME Intermittent_Dosing->Tumor_Treg_Suppression Treg_Repopulation Systemic Treg Repopulation Drug_Free->Treg_Repopulation Enhanced_Immunity Enhanced Anti-Tumor Immunity Tumor_Treg_Suppression->Enhanced_Immunity Reduced_Toxicity Reduced Risk of Immune-Related Toxicity Treg_Repopulation->Reduced_Toxicity

Caption: this compound's intermittent dosing balances efficacy and safety.

Impact on Myeloid-Derived Suppressor Cells (MDSCs) and the TME

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during cancer and are potent suppressors of T-cell and NK-cell function.[16][17] They contribute to immune evasion, promote angiogenesis, and facilitate the formation of a pre-metastatic niche.[16][18]

While the PI3Kγ isoform is more prominently implicated in myeloid cell function, PI3Kδ also plays a role.[5][10] Inhibition of PI3Kδ may impact MDSCs by:

  • Altering Differentiation: Modulating the differentiation of myeloid precursors away from an immunosuppressive phenotype.

  • Reducing Recruitment: Decreasing the production of chemokines that attract MDSCs to the tumor site.

  • Inhibiting Suppressive Function: Directly impairing the immunosuppressive mechanisms of MDSCs.

By alleviating the suppressive pressure exerted by both Tregs and potentially MDSCs, this compound helps to re-invigorate the anti-tumor immune response, making the TME more permissive for the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells.[10]

Quantitative Clinical Data

Clinical trials have demonstrated this compound's significant activity in relapsed/refractory (R/R) B-cell malignancies. The Phase 2 TIDAL study (NCT03768505) provides key efficacy data for this compound monotherapy in follicular lymphoma.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2 TIDAL Study)

Endpoint Result (N=91) 95% Confidence Interval (CI) Citation
Objective Response Rate (ORR) 70.3% 59.8% - 79.5% [19][20]
Complete Response (CR) Rate 35.2% 25.4% - 45.9% [19][20]

| Median Duration of Response (DOR) | Not Reached (at 8.4 mo. follow-up) | N/A |[19] |

The combination of this compound with the BTK inhibitor Zanubrutinib has also been evaluated in a Phase 1b study (NCT02914938), showing high response rates.

Table 2: Efficacy of this compound + Zanubrutinib (Phase 1b Study)

Disease Cohort ORR CR Rate 1-Year PFS Citation
Follicular Lymphoma (FL) 87% 33% 72.3% [2][21]

| Mantle Cell Lymphoma (MCL) | 74% | 47% | 56.3% |[2][21] |

Table 3: Key Grade ≥3 Adverse Events of Special Interest (AESI) with this compound

Adverse Event Monotherapy (TIDAL Study) Combination Therapy (Phase 1b) Citation
Diarrhea / Colitis 6% (Diarrhea), 3% (Colitis) 2% (Diarrhea) [15][21][22]
Rash 3% Not specified as Grade ≥3 [15][22]
Pneumonitis (Non-infectious) 1% Not specified [15][22]
Hepatotoxicity (AST/ALT) 2% (AST) 6% (AST), 8% (ALT) [2][15][22]

| Neutropenia | Not specified | 24% |[21] |

Note: Data is compiled from different studies and follow-up durations; direct comparison should be made with caution.

Experimental Protocols

In Vitro Kinase Binding and Cellular Activity Assays

Objective: To determine the binding kinetics of this compound to PI3Kδ and its inhibitory effect in cells.

Methodology - Surface Plasmon Resonance (SPR):

  • Recombinant human PI3Kδ protein is immobilized on a sensor chip.

  • Varying concentrations of this compound are flowed over the chip surface.

  • The association (k_on) and dissociation (k_off) rates are measured in real-time by detecting changes in the refractive index at the surface.

  • The equilibrium dissociation constant (K_D) is calculated (k_off / k_on). A slow k_off indicates prolonged target binding.[3][9]

Methodology - Cellular p-AKT Inhibition Assay:

  • B-cell lymphoma cell lines (e.g., SU-DHL-6) are cultured.

  • Cells are treated with a range of this compound concentrations for a specified time.

  • The cells are then stimulated (e.g., with anti-IgM) to activate the BCR and PI3Kδ pathway.

  • Cells are lysed, and protein extracts are collected.

  • Levels of phosphorylated AKT (p-AKT), a downstream marker of PI3K activity, are quantified using methods like Western Blot or ELISA, and compared to total AKT levels.[9]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living system.

Methodology:

  • Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with a human B-cell lymphoma cell line (e.g., SU-DHL-6).[3]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment (this compound, administered orally) and vehicle control groups.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-AKT levels) to confirm target engagement.[3][9]

Immunophenotyping by Flow Cytometry

Objective: To quantify populations of immune cells (e.g., Tregs) in patient peripheral blood or tumor biopsies.

Methodology:

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) via Ficoll gradient centrifugation or process tumor biopsies into a single-cell suspension.

  • Surface Staining: Incubate cells with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers. For Tregs, this would include CD3 (T-cell marker), CD4 (helper T-cell marker), and CD25 (activation marker).

  • Fixation and Permeabilization: Treat cells with fixation and permeabilization buffers to allow antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with an antibody against the key Treg transcription factor, FoxP3.

  • Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.

  • Gating and Analysis: Sequentially "gate" on the cell populations of interest (e.g., Lymphocytes -> Singlets -> CD3+ -> CD4+) and quantify the percentage of cells expressing the target markers (e.g., CD25+ FoxP3+ within the CD4+ gate to identify Tregs).

Flow_Cytometry_Workflow cluster_workflow Start Patient Sample (PBMC or Tumor Biopsy) Suspension Prepare Single-Cell Suspension Start->Suspension Surface_Stain Surface Marker Staining (Anti-CD3, CD4, CD25) Suspension->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Staining (Anti-FoxP3) Fix_Perm->Intra_Stain Acquire Data Acquisition on Flow Cytometer Intra_Stain->Acquire Analysis Gating and Analysis: Quantify CD4+CD25+FoxP3+ Cells Acquire->Analysis

Caption: Experimental workflow for Treg analysis via flow cytometry.

Conclusion

This compound represents a sophisticated approach to targeting B-cell malignancies. Its impact extends beyond direct tumor cell killing to the critical realm of immune evasion. By selectively inhibiting PI3Kδ, this compound disrupts a key survival pathway in cancer cells. Furthermore, its unique intermittent dosing schedule is a rational strategy designed to modulate the tumor microenvironment, particularly by transiently suppressing Treg function to enhance anti-tumor immunity while allowing for systemic Treg recovery to minimize severe immune-related toxicities. This dual mechanism of direct anti-tumor activity and immunomodulation positions this compound as a significant therapeutic agent, with ongoing research continuing to elucidate its full potential in reshaping the immunologic landscape of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Binding Assays of Zandelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based binding assays to characterize the interaction of Zandelisib with its target, the phosphoinositide 3-kinase delta (PI3Kδ). The provided information is intended to guide researchers in the quantitative assessment of this compound's target engagement within a cellular environment.

Introduction to this compound and its Mechanism of Action

This compound (formerly ME-401) is a potent and selective, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][4] In B-cell malignancies, this pathway is often hyperactivated, contributing to tumor cell survival and proliferation.[5] this compound's targeted inhibition of PI3Kδ disrupts this signaling cascade, making it an effective therapeutic agent for various B-cell cancers.[2][4][5] A key characteristic of this compound is its prolonged target binding and sustained inhibitory effects, which support an intermittent dosing schedule in clinical settings.[3][4][6]

Overview of Cell-Based Binding Assays for this compound

To understand the efficacy and pharmacodynamics of this compound, it is crucial to quantify its binding to PI3Kδ in a physiologically relevant context. Cell-based binding assays are indispensable tools for this purpose, offering advantages over traditional biochemical assays by accounting for factors such as cell permeability and intracellular target engagement. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a prominent method that has been successfully employed to measure the binding of this compound to PI3Kδ in living cells.[1][4] This assay allows for the quantitative determination of compound affinity and residence time at the target kinase.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from cell-based binding assays for this compound and other relevant PI3Kδ inhibitors. The intracellular residence time, a measure of how long the drug remains bound to its target in a cellular environment, is a critical parameter for understanding the sustained pharmacodynamic effect of this compound.

CompoundTargetAssay TypeCell LineKey ParameterValueReference
This compound PI3KδNanoBRET™ TEHEK293Residence Time 484.4 minutes [4]
IC80 (for assay) 1 nmol/L [4]
IdelalisibPI3KδNanoBRET™ TEHEK293Residence Time20.2 minutes[4]
IC80 (for assay)30 nmol/L[4]
ParsaclisibPI3KδNanoBRET™ TEHEK293Residence Time59.9 minutes[4]
IC80 (for assay)10 nmol/L[4]
DuvelisibPI3KδNanoBRET™ TEHEK293Residence Time158.2 minutes[4]
IC80 (for assay)30 nmol/L[4]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and the workflow of the NanoBRET™ Target Engagement Assay.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotion This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

NanoBRET_Workflow start Start: Seed Cells transfect Transfect cells with NanoLuc®-PI3Kδ fusion vector start->transfect incubate1 Incubate for protein expression (e.g., 24 hours) transfect->incubate1 add_tracer Add NanoBRET™ Tracer to cells incubate1->add_tracer add_compound Add this compound (or other test compounds) in a dose-response manner add_tracer->add_compound incubate2 Incubate for equilibration (e.g., 2 hours at 37°C) add_compound->incubate2 add_substrate Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate2->add_substrate read Measure Donor (450 nm) and Acceptor (610 nm) emissions on a luminometer add_substrate->read analyze Calculate BRET ratio and determine IC50 or residence time read->analyze end End analyze->end

Caption: Experimental Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay for PI3Kδ

This protocol is adapted from established NanoBRET™ methodologies and is specifically tailored for assessing the binding of this compound to PI3Kδ in a cellular context.

I. Materials and Reagents

  • Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.[9] However, a hematological cell line relevant to B-cell malignancies (e.g., SU-DHL-6) can also be adapted.

  • Expression Vector: A mammalian expression vector encoding a fusion of human PI3Kδ and NanoLuc® luciferase (N- or C-terminal fusion).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Assay Plates: White, 96-well or 384-well, non-binding surface plates.[10]

  • Culture Medium: Opti-MEM™ I Reduced Serum Medium (phenol red-free).

  • NanoBRET™ Reagents (Promega):

    • NanoBRET™ Kinase Tracer (a suitable tracer for PI3Kδ).

    • NanoBRET™ Nano-Glo® Substrate.

    • Extracellular NanoLuc® Inhibitor.

  • Test Compound: this compound, dissolved in DMSO to create a concentrated stock solution.

  • Control Compounds: A known PI3Kδ inhibitor (e.g., Idelalisib) and a negative control (DMSO).

  • Luminometer: An instrument capable of measuring dual-filtered luminescence (e.g., donor emission at ~450 nm and acceptor emission at ~610 nm).

II. Experimental Procedure

Day 1: Cell Seeding and Transfection

  • Prepare a suspension of HEK293 cells in their growth medium.

  • Transfect the cells with the NanoLuc®-PI3Kδ fusion vector according to the transfection reagent manufacturer's protocol. A typical ratio is 1:10 (vector DNA:transfection reagent).

  • Immediately after transfection, seed the cell suspension into the wells of a white assay plate at an appropriate density.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and expression of the fusion protein.

Day 2: Compound Treatment and BRET Measurement

  • Prepare Compound Dilutions:

    • Prepare a serial dilution of this compound in Opti-MEM™ at 10x the final desired concentration.

    • Also prepare 10x solutions of control compounds and a DMSO vehicle control.

  • Prepare Tracer Solution:

    • Dilute the NanoBRET™ Tracer in Opti-MEM™ to a 10x working concentration. The optimal tracer concentration should be at or below its EC50 value for binding to PI3Kδ and needs to be determined empirically.

  • Assay Plate Preparation:

    • Gently remove the growth medium from the wells.

    • Add the 10x NanoBRET™ Tracer solution to all wells.

    • Immediately add the 10x serial dilutions of this compound and control compounds to the appropriate wells.

  • Incubation:

    • Mix the plate on an orbital shaker for 15-30 seconds.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[4]

  • Substrate Addition and Signal Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions, just prior to use.

    • Equilibrate the assay plate to room temperature for approximately 15 minutes.

    • Add the substrate solution to all wells.

    • Read the donor and acceptor luminescence signals within 10 minutes using a pre-configured luminometer.

III. Data Analysis

  • Calculate Corrected BRET Ratio:

    • For each well, divide the acceptor emission signal by the donor emission signal.

    • Subtract the BRET ratio of the "no tracer" control from all experimental BRET ratios to correct for background.

  • Generate Dose-Response Curves:

    • Plot the corrected BRET ratio as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 represents the concentration of this compound required to displace 50% of the tracer from PI3Kδ.

  • Residence Time Determination (Optional):

    • To measure residence time, cells are first incubated with a saturating concentration of this compound (e.g., IC80) for 2 hours.[4]

    • The compound is then washed out, and the return of the BRET signal upon addition of the tracer is measured over time.

    • The rate of signal recovery is inversely proportional to the residence time of the compound.

Conclusion

The NanoBRET™ TE Intracellular Kinase Assay provides a robust and quantitative method for characterizing the binding of this compound to its target, PI3Kδ, in living cells. The extended intracellular residence time of this compound, as determined by this assay, offers a compelling explanation for its sustained clinical activity and the feasibility of an intermittent dosing regimen. These application notes and protocols serve as a valuable resource for researchers aiming to further investigate the cellular pharmacology of this compound and other PI3Kδ inhibitors.

References

Application Notes and Protocols for Assessing AKT Phosphorylation Following Zandelisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the phosphorylation of AKT (Protein Kinase B), a critical downstream effector in the PI3K signaling pathway, following treatment with Zandelisib (ME-401). This compound is a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which is crucial for the survival and proliferation of malignant B cells.[1][2] By inhibiting PI3Kδ, this compound effectively blocks the downstream AKT/mTOR signaling pathway, leading to decreased AKT phosphorylation and subsequent induction of apoptosis in cancer cells.[1][3][4]

This document outlines three common and robust methods for quantifying the inhibition of AKT phosphorylation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry. Each section includes a detailed experimental protocol and a summary of expected quantitative outcomes based on preclinical and clinical research.

This compound and the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a key signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[3][5] In many B-cell malignancies, the PI3Kδ isoform is overexpressed and hyperactive, leading to constitutive activation of the pathway and uncontrolled cell growth.[1][2]

This compound is a potent and selective inhibitor of PI3Kδ.[1][3] Its mechanism of action involves binding to the PI3Kδ enzyme and inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. The activation of AKT itself requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[7] By blocking the production of PIP3, this compound leads to a significant reduction in the phosphorylation of AKT at both sites, thereby inhibiting downstream signaling and promoting cancer cell death.[3][4]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT_T308 p-AKT (Thr308) pAKT_S473 p-AKT (Ser473) (Fully Active) mTORC2 mTORC2 mTORC2->pAKT_T308 Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAKT_S473->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Diagram 1: this compound's Inhibition of the PI3K/AKT Signaling Pathway.

Experimental Workflow for Assessing AKT Phosphorylation

The general workflow for assessing the effect of this compound on AKT phosphorylation involves several key steps, from cell culture and treatment to data acquisition and analysis. The specific techniques will vary depending on the chosen method (Western Blot, ELISA, or Flow Cytometry), but the overall process follows a similar logical progression.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_data Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., B-cell lymphoma lines) ZandelisibTreatment 2. This compound Treatment (Dose-response & Time-course) CellCulture->ZandelisibTreatment CellHarvest 3. Cell Harvest ZandelisibTreatment->CellHarvest Lysis 4. Cell Lysis (with phosphatase inhibitors) CellHarvest->Lysis ProteinQuant 5. Protein Quantification Lysis->ProteinQuant WesternBlot Western Blot ELISA ELISA FlowCytometry Flow Cytometry DataAcquisition 6. Data Acquisition WesternBlot->DataAcquisition ELISA->DataAcquisition FlowCytometry->DataAcquisition Normalization 7. Normalization (to Total AKT & Loading Control) DataAcquisition->Normalization Quantification 8. Quantification & Statistical Analysis Normalization->Quantification

Diagram 2: General Experimental Workflow.

Method 1: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.[8][9] It allows for the semi-quantitative assessment of both total AKT and its phosphorylated forms (p-AKT Ser473 and p-AKT Thr308).

Detailed Protocol

1. Cell Culture and Treatment:

  • Seed B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-FSCCL) at an appropriate density.

  • Treat cells with varying concentrations of this compound or a vehicle control for different time points (e.g., 0.5, 2, 4, 8, 24 hours).[3]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10][11]

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[8]

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

5. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][12]

  • Incubate the membrane with primary antibodies specific for p-AKT (Ser473), p-AKT (Thr308), and total AKT overnight at 4°C.[10][12]

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]

  • Quantify band intensities using densitometry software.

  • Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.

Quantitative Data Summary
Cell LineThis compound Conc.Treatment Timep-AKT (Ser473) Reductionp-AKT (Thr308) ReductionReference
SU-DHL-6100 mg/kg (in vivo)0.5 - 24 hoursSignificant DecreaseSignificant Decrease[3]
SU-DHL-650 mg/kg (in vivo)0.5 - 8 hoursSignificant DecreaseSignificant Decrease[3]
WSU-FSCCLVaries24 hoursDose-dependent DecreaseDose-dependent Decrease[3][4]
RajiVariesNot SpecifiedInhibition ObservedInhibition Observed[3]

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.[7][13] It offers a more quantitative and higher-throughput alternative to Western blotting for measuring p-AKT levels.

Detailed Protocol

1. Cell Culture, Treatment, and Lysis:

  • Follow steps 1 and 2 as described in the Western Blotting protocol.

2. ELISA Procedure (using a sandwich ELISA kit for p-AKT):

  • Coat a 96-well microplate with a capture antibody specific for total AKT.[14]

  • Add cell lysates to the wells and incubate to allow the capture antibody to bind to AKT.

  • Wash the wells to remove unbound material.

  • Add a detection antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473 or p-AKT Thr308) that is conjugated to an enzyme like HRP.[7][15]

  • Wash the wells again.

  • Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.[13][16] The intensity of the color is proportional to the amount of p-AKT.

  • Stop the reaction with a stop solution.[13][16]

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[13][16]

3. Data Analysis:

  • Generate a standard curve using known concentrations of a positive control protein.

  • Determine the concentration of p-AKT in the samples by comparing their absorbance to the standard curve.[15][16]

  • Normalize the p-AKT levels to the total protein concentration of the lysate.

Quantitative Data Summary
Assay TypeTargetSensitivityDetection RangeReference
Sandwich ELISAp-AKT (Ser473)HighVaries by kit[7][13]
Sandwich ELISAp-AKT (Thr308)HighVaries by kit[14]
Sandwich ELISAHuman p-AKT (S473)52.5 pg/mL156.25-10000 pg/mL[16]

Method 3: Flow Cytometry (Phosflow)

Flow cytometry, or "phosflow," allows for the measurement of protein phosphorylation at the single-cell level within a heterogeneous population.[17][18][19] This is particularly useful for analyzing primary patient samples or complex cell mixtures.

Detailed Protocol

1. Cell Culture and Treatment:

  • Follow step 1 as described in the Western Blotting protocol.

2. Cell Fixation and Permeabilization:

  • After treatment, harvest the cells and fix them with a fixative agent like paraformaldehyde to preserve the cellular structure and protein phosphorylation.

  • Permeabilize the cells with a detergent such as methanol or saponin to allow antibodies to enter the cell and bind to intracellular targets.

3. Intracellular Staining:

  • Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for p-AKT (Ser473 or Thr308).[19]

  • Alternatively, use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.[19]

  • Include an isotype control to account for non-specific antibody binding.[19]

4. Flow Cytometric Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Measure the fluorescence intensity of the p-AKT antibody in the treated and control samples.

5. Data Analysis:

  • Analyze the flow cytometry data using appropriate software.

  • Compare the median fluorescence intensity (MFI) of p-AKT staining between this compound-treated and control cells to quantify the change in AKT phosphorylation.

Quantitative Data Summary
Cell TypeTreatmentp-AKT (Ser473) DetectionKey AdvantageReference
B lymphocytesPI3K inhibitorsYesSingle-cell analysis[17]
HL-60, PC-12PI3K inhibitorsYesCorrelates well with Western blot[18][20]
Adherent CellsVarious stimuliYesRapid, single-cell quantification[19]

Conclusion

The assessment of AKT phosphorylation is a critical pharmacodynamic biomarker for evaluating the efficacy of this compound. Western blotting provides a robust semi-quantitative method, ELISA offers a high-throughput quantitative approach, and flow cytometry enables single-cell analysis of signaling inhibition. The choice of method will depend on the specific experimental needs, available resources, and the nature of the samples being analyzed. Each of these methods has been successfully used to demonstrate the inhibitory effect of PI3K inhibitors, including this compound, on the AKT signaling pathway.

References

Zandelisib: Application Notes and Protocols for Cell Proliferation and Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zandelisib, a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), and detailed protocols for assessing its impact on cell proliferation and viability. This compound's targeted mechanism of action makes it a compound of significant interest in oncology research, particularly for B-cell malignancies.

Introduction

This compound (formerly ME-401) is a potent and selective oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] In many B-cell malignancies, the PI3Kδ isoform is overactive, promoting the survival and proliferation of cancerous cells.[1] this compound's high selectivity for PI3Kδ is designed to maximize efficacy against malignant B-cells while minimizing off-target effects, potentially leading to an improved safety profile compared to less selective PI3K inhibitors.[1] By inhibiting PI3Kδ, this compound blocks the downstream AKT/mTOR signaling cascade, ultimately inducing apoptosis and inhibiting the growth of malignant B-cells.[1]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by targeting a key signaling pathway often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell fate.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant B-cell lymphoma cell lines and its clinical efficacy in patients with relapsed or refractory follicular lymphoma.

Table 1: In Vitro Efficacy of this compound in B-Cell Lymphoma Cell Lines

Cell LineCancer TypeAssay TypeEndpointThis compound IC₅₀ (nM)
SU-DHL-6Diffuse Large B-Cell LymphomaCell Growth InhibitionIC₅₀28
WSU-FSCCLFollicular Small Cleaved Cell LymphomaCell Growth InhibitionIC₅₀Not Reported

Data sourced from preclinical studies.

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2 TIDAL Study)

Efficacy EndpointPatient Population (n=91)Result95% Confidence Interval
Objective Response Rate (ORR)Primary Efficacy Population70.3%59.8% - 79.5%
Complete Response (CR) RatePrimary Efficacy Population35.2%25.4% - 45.9%

Data from the Phase 2 TIDAL clinical trial.[2][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow for Cell Viability Assay:

cell_viability_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture SU-DHL-6 cells Cell_Plating 2. Seed cells into 96-well plates Cell_Culture->Cell_Plating Zandelisib_Addition 3. Add serial dilutions of this compound Cell_Plating->Zandelisib_Addition Incubation 4. Incubate for 96 hours Zandelisib_Addition->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Workflow for the MTT Cell Viability Assay.

Materials:

  • SU-DHL-6 cells (or other relevant B-cell lymphoma cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SU-DHL-6 cells in RPMI-1640 complete medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization. The solution should turn purple.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Plot the percentage of cell viability versus the log concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.

Protocol 2: Assessment of AKT Phosphorylation (Western Blot)

This protocol outlines a method to determine the effect of this compound on the phosphorylation of AKT, a key downstream effector in the PI3K pathway.

Materials:

  • SU-DHL-6 cells

  • RPMI-1640 complete medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Seed SU-DHL-6 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to grow overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.

    • Quantify the band intensities using image analysis software. The level of phospho-AKT can be expressed as a ratio to total AKT.

Conclusion

This compound is a promising selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. The provided protocols offer standardized methods for researchers to investigate the effects of this compound on cell proliferation, viability, and intracellular signaling pathways. These assays are crucial for the continued exploration of this compound's therapeutic potential and for the development of novel cancer therapies.

References

Application Notes and Protocols for Intermittent Dosing of Zandelisib in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandelisib (also known as ME-401) is a selective and potent oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). The PI3Kδ signaling pathway is a crucial mediator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many B-cell malignancies.[1] The rationale for exploring intermittent dosing schedules for this compound stems from both preclinical and clinical observations. Preclinical studies have demonstrated that this compound exhibits a sustained inhibitory effect on its target.[2][3] This prolonged action suggests that continuous daily dosing may not be necessary to maintain therapeutic efficacy. Furthermore, clinical trials have indicated that intermittent dosing regimens have the potential to mitigate treatment-related toxicities while preserving anti-tumor activity, thereby improving the therapeutic window.[4][5]

These application notes provide detailed protocols for investigating intermittent this compound dosing in a preclinical xenograft model of diffuse large B-cell lymphoma, focusing on the SU-DHL-6 cell line. The protocols cover model establishment, drug formulation and administration, and pharmacodynamic analysis of target engagement.

Key Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling cascade. This pathway is critical for regulating cell survival and proliferation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates pAKT p-AKT (Ser473) AKT->pAKT phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/AKT Signaling Pathway and this compound Inhibition.

Preclinical Data Summary

The following table summarizes the key pharmacodynamic findings from a preclinical study of this compound in a SU-DHL-6 subcutaneous xenograft model. This data highlights the dose-dependent and sustained inhibition of p-AKT (Ser473) following a single oral dose of this compound.

Dose GroupTime PointAnalyteResult
50 mg/kg8 hoursp-AKT (Ser473)Sustained inhibition observed[2][3]
100 mg/kg24 hoursp-AKT (Ser473)Sustained inhibition observed[2][3]

Experimental Protocols

Protocol 1: Establishment of the SU-DHL-6 Subcutaneous Xenograft Mouse Model

This protocol describes the generation of a subcutaneous tumor model using the SU-DHL-6 human diffuse large B-cell lymphoma cell line.

Materials:

  • SU-DHL-6 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 8-week-old male SCID (Severe Combined Immunodeficient) mice

  • Anti-asialo GM1 antibody

  • Syringes (1 mL) and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture SU-DHL-6 cells in complete growth medium according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.

  • Animal Preparation: One day prior to tumor cell inoculation, administer an intraperitoneal injection of anti-asialo GM1 antibody to the SCID mice to deplete natural killer (NK) cell activity.[1]

  • Cell Preparation for Injection:

    • Harvest SU-DHL-6 cells and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, cold PBS.

    • Perform a cell count and viability assessment.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10⁸ cells/mL.[1]

  • Tumor Cell Implantation:

    • Anesthetize the SCID mice using an appropriate anesthetic method.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ SU-DHL-6 cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 150-200 mm³).

Protocol 2: Preparation and Administration of this compound for Oral Gavage

This protocol details the formulation and oral administration of this compound to mice.

Materials:

  • This compound (ME-401) powder

  • D-α-Tocopheryl polyethylene glycol 1000 succinate (VE-TPGS)

  • 100 mmol/L Citrate buffer (pH 3.5)

  • Sterile water for injection

  • Homogenizer or sonicator

  • Oral gavage needles (20G, curved)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing 20% VE-TPGS with 80% 100 mmol/L citrate buffer (pH 3.5).[1]

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the number of mice to be treated.

    • Weigh the this compound powder and add it to the appropriate volume of the prepared vehicle.

    • Ensure a homogenous suspension by using a homogenizer or sonicator. Prepare the formulation fresh daily.

  • Oral Administration:

    • Accurately weigh each mouse to determine the exact volume of the this compound suspension to be administered.

    • Gently restrain the mouse and administer the formulation orally using a suitable gavage needle. The typical administration volume is 10 mL/kg.

    • Observe the mouse briefly after administration to ensure no adverse effects.

Protocol 3: Western Blot Analysis of p-AKT (Ser473) in Tumor Tissue Lysates

This protocol outlines the procedure for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation of AKT at Serine 473 in tumor tissue.

Materials:

  • Tumor tissue samples

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Tissue homogenizer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors from euthanized mice at predetermined time points after this compound administration (e.g., 2, 4, 8, 24, 48, 72 hours).[1]

    • Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C until use.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using appropriate software.

    • Strip the membrane and re-probe for total AKT and the loading control to normalize the p-AKT signal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an in vivo intermittent dosing study and the logical relationship between the experimental components.

Experimental_Workflow A Establish SU-DHL-6 Xenograft Model B Tumor Growth to ~150-200 mm³ A->B C Randomize Mice into Treatment Groups B->C D Intermittent Dosing (e.g., 5 days on, 2 days off) C->D E Continuous Dosing (Daily) C->E F Vehicle Control C->F G Monitor Tumor Growth and Body Weight D->G E->G F->G H Pharmacodynamic Analysis (p-AKT Western Blot) G->H at specified time points I Efficacy Assessment (Tumor Growth Inhibition) G->I

In Vivo Intermittent Dosing Experimental Workflow.

Logical_Relationship Dosing_Schedule Dosing Schedule (Intermittent vs. Continuous) Target_Engagement Target Engagement (p-AKT Inhibition) Dosing_Schedule->Target_Engagement influences Tumor_Growth Tumor Growth Inhibition Target_Engagement->Tumor_Growth leads to Therapeutic_Outcome Therapeutic Outcome Tumor_Growth->Therapeutic_Outcome determines

Logical Relationship of Experimental Components.

References

Application Notes and Protocols for the In Vitro Combination of Zandelisib and Zanubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for investigating the in vitro synergistic effects of zandelisib (a PI3Kδ inhibitor) and zanubrutinib (a BTK inhibitor) on B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies. Two key kinases in this pathway are Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ).[1] Zanubrutinib is a potent and irreversible BTK inhibitor, while this compound is a selective inhibitor of the PI3Kδ isoform.[2][3] Preclinical data suggest that the dual inhibition of BTK and PI3Kδ can lead to synergistic antitumor effects and may overcome resistance to single-agent therapies.[1][4] Clinical trials have demonstrated promising activity for the combination of this compound and zanubrutinib in patients with relapsed or refractory B-cell malignancies.[1][2][5]

These protocols outline the in vitro methodologies to assess the synergistic effects of this drug combination on cell viability, apoptosis, and relevant signaling pathways in B-cell malignancy cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound and Zanubrutinib Combination
Cell LineHistologyThis compound IC50 (nM)Zanubrutinib IC50 (nM)Combination Index (CI)*
JeKo-1 Mantle Cell LymphomaData to be determinedData to be determinedData to be determined
Mino Mantle Cell LymphomaData to be determinedData to be determinedData to be determined
REC-1 Mantle Cell LymphomaData to be determinedData to be determinedData to be determined
TMD8 ABC-DLBCLData to be determinedData to be determinedData to be determined
OCI-Ly10 ABC-DLBCLData to be determinedData to be determinedData to be determined
SU-DHL-6 GCB-DLBCLData to be determinedData to be determinedData to be determined

* The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of B-cell malignancy cell lines should be used, including those representing mantle cell lymphoma (e.g., JeKo-1, Mino, REC-1) and diffuse large B-cell lymphoma (DLBCL) of both activated B-cell-like (ABC) (e.g., TMD8, OCI-Ly10) and germinal center B-cell-like (GCB) subtypes (e.g., SU-DHL-6).

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay
  • Method: Cell viability can be assessed using a tetrazolium-based assay such as MTS or a resazurin-based assay like AlamarBlue.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.

    • Treat the cells with a dose range of this compound and zanubrutinib, both as single agents and in combination at a constant ratio.

    • Incubate the plates for 48 to 72 hours.

    • Add the viability reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) to determine synergy.

Apoptosis Assay
  • Method: Apoptosis can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well.

    • Treat cells with this compound, zanubrutinib, or the combination at their respective IC50 concentrations for 24 to 48 hours.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways
  • Objective: To assess the effect of the drug combination on the BTK and PI3Kδ signaling pathways.

  • Procedure:

    • Treat cells with this compound, zanubrutinib, or the combination for 2 to 4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of BTK, PLCγ2, AKT, and downstream effectors like ERK and S6 ribosomal protein.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN CD19 CD19 CD19->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3Kδ SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 PIP3 PIP3 PI3K->PIP3 NFkB NF-κB PLCg2->NFkB PIP2 PIP2 PIP2->PIP3 PI3Kδ AKT AKT PIP3->AKT AKT->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Zanubrutinib Zanubrutinib Zanubrutinib->BTK This compound This compound This compound->PI3K

Caption: B-Cell Receptor Signaling Pathway Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Culture B-Cell Lymphoma Cell Lines DrugPrep 2. Prepare Serial Dilutions of this compound & Zanubrutinib CellCulture->DrugPrep Treatment 3. Treat Cells with Single Agents and Combinations DrugPrep->Treatment Viability 4a. Cell Viability Assay (MTS/AlamarBlue) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot 4c. Western Blot (Signaling Pathway Analysis) Treatment->WesternBlot IC50 5a. Calculate IC50 Values Viability->IC50 ApoptosisQuant 5c. Quantify Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant 5d. Analyze Protein Expression WesternBlot->ProteinQuant CI 5b. Determine Combination Index (CI) IC50->CI

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for Studying PI3Kδ Signaling in B Lymphocytes Using Zandelisib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.[1][2] The PI3K family has several isoforms, with the delta (δ) isoform being predominantly expressed in hematopoietic cells, playing a key role in B-cell development and function.[3][4] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[4][5]

Zandelisib (also known as ME-401) is a potent, selective, and orally administered inhibitor of the PI3Kδ isoform.[6][7] Its high selectivity is designed to minimize off-target effects associated with pan-PI3K inhibitors, potentially offering a more favorable safety profile.[6] this compound works by binding to PI3Kδ and inhibiting its kinase activity, which in turn blocks downstream signaling through the AKT/mTOR pathway, ultimately leading to decreased proliferation and inducing apoptosis in malignant B cells.[6][7] this compound has a long plasma half-life, which has enabled the exploration of intermittent dosing schedules aimed at improving its therapeutic index.[3][8]

These application notes provide a summary of this compound's activity, relevant clinical data, and detailed protocols for researchers to study PI3Kδ signaling in B lymphocytes using this compound.

Data Presentation

The following tables summarize the clinical efficacy of this compound as a monotherapy and in combination with other agents in patients with B-cell malignancies.

Table 1: this compound Monotherapy Clinical Trial Data

Cancer TypeStudyTreatment PhaseObjective Response Rate (ORR)Complete Response (CR) RateCitation
Follicular Lymphoma (FL)TIDALPhase 270.3%35.2%[9]
Follicular Lymphoma (FL)Phase 1bPhase 1b72%38%[3]
Relapsed/Refractory iNHL (Japan)-Phase 275.4%24.6%[10]

Table 2: this compound Combination Therapy Clinical Trial Data (with Zanubrutinib)

Cancer TypeStudyTreatment PhaseObjective Response Rate (ORR)Complete Response (CR) RateCitation
Indolent NHL & MCLNCT02914938Phase 1b100%12.5% (2/16 patients)[11]
Follicular Lymphoma (FL)NCT02914938Phase 1b87%33%[12]
Mantle Cell Lymphoma (MCL)NCT02914938Phase 1b74%47%[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3Kδ signaling pathway targeted by this compound and a general experimental workflow for its study.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Functions BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3Kd Inhibition Experimental_Workflow cluster_assays Endpoint Assays start Culture B-Lymphocytes (e.g., SU-DHL-6, Raji cells) treat Treat cells with this compound (Dose-response and time-course) start->treat incubate Incubate for defined period treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability Measure Metabolic Activity apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubate->apoptosis Quantify Cell Death western Western Blot (p-AKT, p-S6, etc.) incubate->western Assess Pathway Inhibition analysis Data Analysis viability->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

References

Application Notes and Protocols for ME-401 (Zandelisib) in Lymphoma and Leukemia Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ME-401 (zandelisib), a selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor, in in vitro lymphoma and leukemia cell line experiments. Detailed protocols for key assays are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.

Introduction

ME-401 (this compound) is a potent and selective, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, ME-401 is designed to inhibit the growth and survival of lymphoma and leukemia cells.[3] Preclinical studies have demonstrated that this compound effectively inhibits PI3Kδ-mediated AKT phosphorylation and downstream signaling, leading to decreased cell viability in B-cell lymphoma cell lines.[1][4]

Mechanism of Action

ME-401 selectively inhibits the p110δ catalytic subunit of PI3K, an enzyme responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of AKT activation leads to the modulation of numerous downstream targets involved in cell cycle progression and apoptosis, ultimately resulting in reduced tumor cell growth and survival.[1]

ME401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation ME401 ME-401 (this compound) ME401->PI3K_delta Inhibition PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activation Apoptosis Apoptosis pAKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: ME-401 Signaling Pathway

Data Presentation

In Vitro Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in B-cell lymphoma cell lines under continuous exposure and after a drug-free period (washout). The data demonstrates the sustained inhibitory activity of this compound.[1]

Table 1: IC50 Values of this compound in SU-DHL-6 Cells [1]

ConditionThis compound IC50 (nM)
Continuous Exposure (96h)1.8
4h Exposure, 92h Washout10.3
24h Exposure, 72h Washout4.4

Table 2: IC50 Values of this compound in WSU-FSCCL Cells [1]

ConditionThis compound IC50 (nM)
Continuous Exposure (96h)2.6
4h Exposure, 92h Washout23.9
24h Exposure, 72h Washout10.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ME-401 on the viability of suspension lymphoma and leukemia cell lines.

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_me401 Add serial dilutions of ME-401 plate_cells->add_me401 incubate_72h Incubate for 72 hours add_me401->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Cell Viability Assay Workflow

Materials:

  • Lymphoma/leukemia cell lines (e.g., SU-DHL-6, Raji)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ME-401 (this compound)

  • DMSO (for dissolving ME-401)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest cells in the exponential growth phase and determine cell viability (e.g., by Trypan Blue exclusion).

    • Resuspend cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition:

    • Prepare a stock solution of ME-401 in DMSO.

    • Perform serial dilutions of ME-401 in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted ME-401 solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest ME-401 dose) and medium-only blanks.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other absorbance readings.

    • Calculate the percentage of cell viability for each ME-401 concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the ME-401 concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in lymphoma/leukemia cells treated with ME-401 using flow cytometry.

Materials:

  • Lymphoma/leukemia cell lines

  • Complete culture medium

  • ME-401 (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete medium.

    • Treat the cells with ME-401 at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for p-AKT Inhibition

This protocol is for assessing the inhibition of AKT phosphorylation in lymphoma/leukemia cells following treatment with ME-401.

Materials:

  • Lymphoma/leukemia cell lines

  • Complete culture medium

  • ME-401 (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with ME-401 at the desired concentrations and time points.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-AKT, anti-total AKT, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition. β-actin serves as a loading control.

Conclusion

ME-401 (this compound) is a promising PI3Kδ inhibitor with demonstrated activity in lymphoma and leukemia cell lines. The provided protocols offer a framework for researchers to investigate its cellular effects and mechanism of action. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.

References

Designing Dose-Escalation Studies for Zandelisib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for designing and conducting preclinical dose-escalation studies of Zandelisib (ME-401), a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This compound's mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] These protocols are intended to guide researchers in determining the optimal dose range of this compound for achieving therapeutic efficacy while minimizing toxicity in a laboratory setting. The included methodologies cover both in vitro and in vivo models, with a focus on B-cell malignancies.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1][2] The PI3Kδ pathway is frequently overactive in B-cell malignancies, contributing to tumor cell growth, survival, and proliferation.[1][3] By selectively targeting PI3Kδ, this compound aims to induce apoptosis in cancerous B-cells while minimizing off-target effects associated with broader PI3K inhibition.[1] Preclinical and clinical studies have demonstrated its anti-tumor activity in various B-cell lymphomas.[2][3][4] These application notes provide a framework for laboratory-based dose-escalation studies to further characterize its therapeutic potential.

Signaling Pathway Targeted by this compound

This compound inhibits the PI3Kδ enzyme, a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for regulating cell growth, proliferation, and survival.[1][3] Inhibition of PI3Kδ by this compound leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in malignant B-cells.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K | inhibits

Caption: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway

In Vitro Dose-Escalation Protocol

This protocol outlines a dose-escalation study to determine the half-maximal inhibitory concentration (IC50) of this compound in a B-cell lymphoma cell line and to assess its effect on the PI3K/Akt signaling pathway.

Experimental Workflow

The in vitro study will involve treating a selected B-cell lymphoma cell line with a range of this compound concentrations. The effects on cell viability will be measured to determine the IC50 value. Subsequently, the impact on the target signaling pathway will be assessed via Western blotting.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results CellCulture Culture SU-DHL-6 B-cell lymphoma cells Dose Treat cells with varying This compound concentrations (0.01 nM to 10 µM) CellCulture->Dose ZandelisibPrep Prepare this compound stock solutions ZandelisibPrep->Dose Viability Cell Viability Assay (MTT/XTT) at 72h Dose->Viability WesternBlot Western Blot for p-Akt, Akt, p-S6, S6 at 24h Dose->WesternBlot IC50 Determine IC50 Viability->IC50 Pathway Assess pathway inhibition WesternBlot->Pathway

Caption: Workflow for In Vitro Dose-Escalation Study of this compound
Materials and Reagents

  • Cell Line: SU-DHL-6 (human B-cell lymphoma)

  • This compound (ME-401): MedchemExpress or other certified supplier[2]

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Cell Viability Assay: MTT or XTT Cell Proliferation Kit

  • Western Blotting Reagents:

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-GAPDH or β-actin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

Experimental Protocol

3.3.1. Cell Culture and Seeding

  • Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the cell viability assay, seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • For Western blotting, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium.

  • Allow cells to attach and resume growth for 24 hours before treatment.

3.3.2. This compound Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions to prepare working solutions at various concentrations.

  • Treat the cells with a range of this compound concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) group.

  • Incubate the cells for the desired time points (e.g., 24 hours for Western blot, 72 hours for cell viability).

3.3.3. Cell Viability Assay (MTT/XTT)

  • After 72 hours of treatment, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

3.3.4. Western Blotting

  • After 24 hours of treatment, harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on SU-DHL-6 Cell Viability

This compound ConcentrationMean Cell Viability (%)Standard Deviation
Vehicle Control (DMSO)100± 5.2
0.01 nM98.1± 4.8
0.1 nM92.5± 6.1
1 nM75.3± 7.3
10 nM52.1± 5.9
100 nM28.7± 4.5
1 µM10.2± 3.1
10 µM5.6± 2.4

Table 2: Quantification of Western Blot Signal Intensity for PI3K/Akt Pathway Markers

This compound Concentrationp-Akt/Total Akt Ratiop-S6/Total S6 Ratio
Vehicle Control (DMSO)1.001.00
10 nM0.450.52
100 nM0.150.21
1 µM0.050.08

In Vivo Dose-Escalation Protocol

This protocol describes a dose-escalation study to evaluate the anti-tumor efficacy and tolerability of this compound in a B-cell lymphoma xenograft mouse model.

Experimental Workflow

The in vivo study will involve establishing tumors in immunodeficient mice using a B-cell lymphoma cell line. Once tumors are established, mice will be treated with escalating doses of this compound. Tumor growth, body weight, and target modulation in tumor tissue will be monitored.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Implantation Subcutaneous implantation of SU-DHL-6 cells in immunodeficient mice TumorGrowth Monitor tumor growth until tumors reach ~150-200 mm³ Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Oral administration of this compound (e.g., 25, 50, 100 mg/kg) or vehicle daily Randomization->Dosing Measurements Measure tumor volume and body weight 2-3 times/week Dosing->Measurements Termination Euthanize mice when tumors reach endpoint or at study conclusion Measurements->Termination Efficacy Compare tumor growth inhibition between groups Termination->Efficacy Tolerability Assess tolerability based on body weight changes Termination->Tolerability Biomarker Analyze p-Akt levels in tumor tissue (optional) Termination->Biomarker

Caption: Workflow for In Vivo Dose-Escalation Study of this compound
Materials and Reagents

  • Animal Model: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cell Line: SU-DHL-6 (human B-cell lymphoma)

  • This compound (ME-401): Formulation suitable for oral gavage

  • Vehicle Control: Appropriate vehicle for this compound formulation

  • Animal Husbandry: Standard housing, food, and water

  • Measurement Tools: Calipers, analytical balance

Experimental Protocol

4.3.1. Tumor Implantation

  • Harvest SU-DHL-6 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

4.3.2. Treatment

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Prepare this compound formulations at the desired concentrations (e.g., 25, 50, and 100 mg/kg). Preclinical studies have shown efficacy at 50-100 mg/kg.[2]

  • Administer this compound or vehicle control orally once daily for a specified duration (e.g., 21-28 days).

  • Monitor tumor volume and body weight 2-3 times per week throughout the study.

4.3.3. Endpoints and Analysis

  • The primary efficacy endpoint is tumor growth inhibition.

  • The primary tolerability endpoint is a change in body weight. A significant loss of body weight (e.g., >15-20%) may indicate toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).

Data Presentation

Table 3: In Vivo Efficacy of this compound in a SU-DHL-6 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Standard DeviationPercent Tumor Growth Inhibition (%)
Vehicle Control1500± 2500
This compound (25 mg/kg)950± 18036.7
This compound (50 mg/kg)550± 12063.3
This compound (100 mg/kg)250± 8083.3

Table 4: Tolerability of this compound in a SU-DHL-6 Xenograft Model

Treatment GroupMean Body Weight Change at Day 21 (%)Standard Deviation
Vehicle Control+ 5.2± 2.1
This compound (25 mg/kg)+ 4.8± 2.5
This compound (50 mg/kg)+ 1.5± 3.2
This compound (100 mg/kg)- 3.7± 4.1

Conclusion

These protocols provide a comprehensive framework for conducting preclinical dose-escalation studies of this compound. The in vitro assays are designed to determine the drug's potency and its effect on the target signaling pathway, while the in vivo model allows for the assessment of anti-tumor efficacy and tolerability. The data generated from these studies will be crucial for informing the design of further preclinical and clinical investigations of this compound. Researchers should adapt these protocols as needed based on their specific experimental goals and available resources.

References

Troubleshooting & Optimization

Optimizing Zandelisib Dosage for Cancer Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zandelisib dosage for cancer cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, orally active inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3Kδ pathway is crucial for the growth, proliferation, and survival of B-cells.[1] In many B-cell malignancies, this pathway is overactive.[2] this compound binds to the PI3Kδ isoform with high affinity, inhibiting its kinase activity. This action blocks downstream signaling pathways, most notably the AKT/mTOR pathway, which is essential for cancer cell survival and proliferation.[1] By disrupting these signals, this compound can induce programmed cell death (apoptosis) and inhibit the growth of malignant B-cells.[1]

Q2: What is a typical starting concentration range for this compound in in-vitro experiments?

A2: Based on preclinical studies, a common concentration range for this compound in cancer cell culture experiments is between 10 nM and 1000 nM.[3] For example, in studies with the SU-DHL-6 human B-cell lymphoma cell line, this compound has been shown to sustainably inhibit AKT phosphorylation within this concentration range.[3] However, the optimal concentration is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your particular cell line of interest.

Q3: My cells are dying at a much higher rate than expected, even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cancer cell lines are inherently more sensitive to PI3Kδ inhibition than others.

  • Off-Target Effects: While this compound is highly selective for PI3Kδ, very high concentrations might lead to off-target effects, causing generalized cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Incorrect Dosage Calculation: Double-check all calculations for preparing your this compound stock and working solutions.

Q4: I am not observing a significant effect of this compound on my cancer cells. What are the possible reasons?

A4: A lack of a significant effect could be due to:

  • Cell Line Resistance: The cancer cell line you are using may not be dependent on the PI3Kδ signaling pathway for its survival and proliferation.

  • Insufficient Concentration: The concentrations you are testing may be too low to effectively inhibit the PI3Kδ pathway in your specific cell line. Performing a dose-response experiment up to a higher concentration (e.g., 10 µM) may be necessary.

  • Drug Inactivity: Ensure your this compound stock solution has been stored correctly (typically at -80°C for long-term storage and -20°C for short-term) to prevent degradation.[3]

  • Experimental Assay Issues: Verify that your cell viability or proliferation assay is working correctly and is sensitive enough to detect changes in cell growth.

Q5: Should I use a continuous or intermittent dosing schedule in my cell culture experiments?

A5: In clinical settings, intermittent dosing of this compound has been explored to reduce toxicities while maintaining efficacy.[4][5][6] For in-vitro experiments, the choice between continuous and intermittent exposure depends on the specific research question.

  • Continuous Dosing: This is the most common approach for initial dose-response studies and for understanding the sustained effects of the drug.

  • Intermittent Dosing (Wash-out experiments): This can be used to study the duration of this compound's inhibitory effect after its removal from the culture medium. This mimics the intermittent dosing schedules used in clinical trials and can provide insights into the drug's long-lasting properties.[4]

Data Presentation

Table 1: Reported IC50 Values of this compound in a Cancer Cell Line

Cell LineCancer TypeIC50 (nM)Assay TypeReference
SU-DHL-6B-cell LymphomaNot explicitly stated as a single value, but inhibitory effects on AKT phosphorylation were observed between 10-1000 nM.Western Blot for pAKT[3]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the existing medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50.

2. Western Blot for Phospho-AKT (pAKT) Inhibition

  • Objective: To confirm the on-target effect of this compound by measuring the inhibition of AKT phosphorylation, a key downstream marker of PI3Kδ activity.

  • Methodology:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-24 hours).[3]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473/Thr308) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the pAKT signal to the total AKT signal.

Visualizations

Zandelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3Kδ signaling pathway.

Zandelisib_Dosage_Optimization_Workflow Start Start: Select Cancer Cell Line Dose_Response Perform Dose-Response Experiment (e.g., 10 nM - 10 µM) Start->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Dose_Response->Viability_Assay Calculate_IC50 Calculate IC50 Value Viability_Assay->Calculate_IC50 Western_Blot Confirm On-Target Effect: Western Blot for pAKT Calculate_IC50->Western_Blot Use concentrations around IC50 Optimal_Dose Select Optimal Dose(s) for Further Experiments Western_Blot->Optimal_Dose

Caption: Workflow for optimizing this compound dosage.

Caption: Troubleshooting decision tree for this compound experiments.

References

Comparing toxicity of continuous versus intermittent Zandelisib dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the comparative toxicity of continuous versus intermittent dosing of Zandelisib. The following resources include troubleshooting guides in a question-and-answer format, quantitative data summaries, and detailed experimental protocols derived from clinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant immune-mediated toxicities in our preclinical models with continuous this compound administration. Is this expected, and how can it be mitigated?

A1: Yes, this is a known class effect of PI3Kδ inhibitors. Continuous inhibition of the PI3Kδ pathway can disrupt the function and survival of regulatory T cells (Tregs), leading to immune-mediated toxicities such as diarrhea, colitis, and pneumonitis[1][2]. Clinical data has shown that an intermittent dosing schedule can mitigate these toxicities while maintaining efficacy[1][3][4]. The "off-drug" periods are hypothesized to allow for the recovery and repopulation of Tregs[5]. For your preclinical experiments, you might consider implementing a dosing holiday (e.g., dosing for a number of days followed by a drug-free period) to mimic the clinical intermittent schedule.

Q2: What are the most common adverse events reported for intermittent this compound dosing in clinical trials?

A2: In a global phase 2 study of intermittent this compound for relapsed/refractory follicular lymphoma, the most frequently reported adverse events of any grade were diarrhea (37%), nausea (22%), pyrexia (19%), and fatigue (19%)[6]. Grade 3-4 adverse events of special interest for PI3Kδ inhibitors included diarrhea (6%), colitis (3%), pneumonia (4%), and cutaneous reactions (3%)[6].

Q3: How does the rate of severe adverse events (Grade 3-4) compare between continuous and intermittent this compound dosing?

A3: Clinical studies have demonstrated a notably lower incidence of Grade 3-4 adverse events with intermittent dosing compared to continuous dosing. In one phase 1b trial, 44% of patients in the intermittent dosing group experienced Grade 3-4 AEs, compared to 76% of patients in the continuous dosing group[1][3][7]. The cumulative incidence of Grade 3 or worse AEs was also lower in the intermittent dosing group (20%) versus the continuous dosing group (45%) at a median follow-up of 15.7 and 24.9 months, respectively[8].

Q4: We are designing a study to evaluate this compound in combination with another agent. What is the recommended dosing schedule for this compound to minimize toxicity?

A4: Based on extensive clinical trial data, an intermittent dosing schedule is recommended to improve the safety profile of this compound, particularly in combination regimens[9]. A commonly used intermittent schedule in clinical trials is daily dosing for the first two 28-day cycles for tumor debulking, followed by dosing on days 1-7 of each subsequent 28-day cycle[1][7]. This schedule has been shown to reduce the frequency of severe immune-mediated toxicities[8].

Q5: If a patient experiences a Grade 3 non-hematological toxicity, what is the recommended course of action?

A5: In clinical trials, this compound was typically withheld for Grade 3 non-hematological toxicities. Upon resolution of the toxicity to Grade 1 or better, this compound could be resumed, often at the 60 mg dose on an intermittent schedule for those in the 60 mg cohort, or at a lower dose for patients on higher initial doses[1]. This compound was generally discontinued for any Grade 4 non-hematological toxicities[1].

Quantitative Data Summary: Adverse Events

The following tables summarize the comparative toxicity data from a key phase 1b clinical trial comparing continuous versus intermittent dosing of this compound[1][7][10].

Table 1: Comparison of Grade 3-4 Adverse Events (AEs)

Adverse EventContinuous Dosing (n=38)Intermittent Dosing (n=59)
Any Grade 3-4 AE 29 (76%) 26 (44%)
Diarrhea8 (21%)3 (5%)
Pneumonia6 (16%)1 (2%)
Neutrophil Count Decrease4 (11%)10 (17%)
Alanine Aminotransferase (ALT) Increase2 (5%)3 (5%)
Colitis1 (3%)2 (3%)

Data sourced from a phase 1b multicenter trial. The intermittent dosing schedule was days 1-28 of cycles 1-2 and days 1-7 of subsequent 28-day cycles[1][7][10].

Table 2: Comparison of Serious Adverse Events (SAEs) and Treatment Interruptions

EventContinuous Dosing (n=38)Intermittent Dosing (n=59)
Any Serious AE 13 (34%) 13 (22%)
Treatment-Related Serious AEs 8 (21%) 5 (8%)
Treatment Interruption due to AE 15 (39%) 26 (44%)

Data sourced from the same phase 1b trial as Table 1[1][3][7].

Experimental Protocols

The toxicity data presented is primarily from human clinical trials. Below is a summary of the clinical trial methodology for comparing continuous and intermittent dosing of this compound.

Phase 1b Dose-Escalation and Expansion Study Protocol (NCT02914938) [1][3][8]

  • Objective: To evaluate the safety, tolerability, and anti-tumor activity of this compound administered with continuous or intermittent dosing, as monotherapy or in combination with rituximab, in patients with relapsed or refractory B-cell malignancies.

  • Dose Escalation Phase: Patients received continuous daily oral this compound at 60 mg, 120 mg, or 180 mg to determine the recommended phase 2 dose. The 60 mg dose was ultimately selected[7].

  • Dose Expansion Phase:

    • Continuous Dosing Cohort: Patients received 60 mg of this compound orally once daily.

    • Intermittent Dosing Cohort: Patients received 60 mg of this compound orally once daily on days 1-28 of the first two 28-day cycles, followed by days 1-7 of all subsequent 28-day cycles[1].

  • Toxicity Assessment: Safety was assessed in all patients. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were assessed during a 56-day period to capture early-onset toxicities[1].

  • Endpoints: The primary endpoints were safety (including dose-limiting toxicities and maximum tolerated dose) and the minimum biologically effective dose[10].

Visualizations

This compound Mechanism of Action: PI3Kδ Signaling Pathway

PI3K_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3K_delta PI3Kδ BTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K_delta Inhibits

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Clinical Trial Workflow for Dosing Schedule Comparison

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_dosing Dosing Regimen Assignment cluster_assessment Evaluation cluster_outcomes Data Analysis Patient_Pool Patients with Relapsed/ Refractory B-Cell Malignancy Continuous Continuous Dosing (60 mg daily) Patient_Pool->Continuous Cohort 1 Intermittent Intermittent Dosing (Cycles 1-2 daily, then Days 1-7) Patient_Pool->Intermittent Cohort 2 Toxicity_Assessment Monitor for Adverse Events (CTCAE Grading) Continuous->Toxicity_Assessment Efficacy_Assessment Assess Anti-Tumor Activity Continuous->Efficacy_Assessment Intermittent->Toxicity_Assessment Intermittent->Efficacy_Assessment Compare_Toxicity Compare Toxicity Profiles Toxicity_Assessment->Compare_Toxicity Compare_Efficacy Compare Efficacy Efficacy_Assessment->Compare_Efficacy

Caption: Workflow for comparing continuous vs. intermittent this compound dosing.

References

Zandelisib Technical Support Center: Optimizing Treatment Duration for Sustained Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Zandelisib. The information is designed to address specific experimental challenges related to determining the optimal treatment duration for achieving sustained therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that contributes to this compound's sustained inhibitory effects?

A1: this compound is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) delta isoform.[1] Its sustained effect is attributed to its slow dissociation from the PI3Kδ protein.[2][3] This prolonged target engagement allows for intermittent dosing schedules that can maintain efficacy while potentially reducing toxicity.[2][3][4] Structural analysis has revealed that this compound forms a unique hydrogen bond with Lys779 in the p110δ catalytic subunit, which contributes to its longer duration of action compared to other PI3Kδ inhibitors.[2][4]

Q2: We are observing a loss of inhibitory activity after drug washout in our in vitro assays. What could be the reason?

A2: While this compound exhibits sustained activity, experimental conditions can influence the outcome. A common issue is incomplete washout, leading to residual compound. Conversely, overly stringent or prolonged washout procedures might artificially reduce the observed sustained effect. It is also crucial to compare this compound's performance to other PI3Kδ inhibitors like idelalisib or duvelisib, which are known to have faster dissociation rates and lose activity more rapidly after washout.[2][4] Ensure your washout protocol is optimized and validated for your specific cell line and assay.

Q3: How does the intermittent dosing schedule for this compound in clinical trials translate to our preclinical in vivo models?

A3: Clinical trials have explored both continuous and intermittent dosing schedules for this compound.[3][5][6] The intermittent schedule, often involving daily dosing for the first one or two cycles followed by treatment on days 1-7 of subsequent 28-day cycles, is designed to mitigate immune-mediated toxicities by allowing for the repopulation of regulatory T-cells.[5][7][8] In preclinical xenograft models, sustained PI3Kδ inhibition has been observed for at least 24 hours after a single oral dose of 100 mg/kg.[2][4] When designing your in vivo experiments, consider mimicking the principles of the clinical intermittent schedule by incorporating drug-free periods to assess both efficacy and potential for immune-related effects.

Q4: What are the key downstream signaling pathways to monitor for assessing sustained this compound activity?

A4: The primary downstream pathway to monitor is the AKT/mTOR pathway.[1] this compound's inhibition of PI3Kδ leads to a decrease in the phosphorylation of AKT (at Ser473 and Thr308).[9] Measuring the levels of phosphorylated AKT (p-AKT) at various time points after this compound administration or washout is a reliable method to quantify the duration of its inhibitory effect.[2][9]

Troubleshooting Guides

Problem: Inconsistent p-AKT inhibition in our cell-based assays.

Possible Cause Troubleshooting Step
Cell Line Variability Ensure the B-cell malignancy cell line used (e.g., SU-DHL-6, WSU-FSCCL) has well-characterized PI3Kδ pathway activation.[2]
Antibody Quality Validate the specificity and sensitivity of the primary antibodies used for detecting total AKT and p-AKT.
Stimulation Conditions If using a stimulant (e.g., anti-IgM for Raji cells), ensure consistent concentration and incubation time.[2]
Washout Procedure Optimize the washout protocol to effectively remove the drug without damaging the cells. Include appropriate vehicle controls.

Problem: High variability in tumor growth inhibition in our xenograft model.

Possible Cause Troubleshooting Step
Tumor Cell Implantation Ensure consistent cell numbers and subcutaneous injection technique to minimize variability in initial tumor volume.[2]
Drug Formulation and Administration Prepare this compound in a consistent vehicle (e.g., 20% VE-TPGS + 80% 100 mmol/L citrate buffer, pH 3.5) and ensure accurate oral administration.[2]
Animal Health Monitor the health of the SCID mice regularly, as underlying health issues can impact tumor growth and drug metabolism.[2]
Measurement Technique Use calipers for consistent and accurate measurement of tumor dimensions (long and short diameters) to calculate tumor volume.[2]

Quantitative Data Summary

Table 1: In Vivo Sustained PI3Kδ Inhibition by this compound in SU-DHL-6 Tumor-Bearing Mice

This compound Dose Time Post-Administration Sustained PI3Kδ Inhibitory Effect
50 mg/kg8 hoursYes
100 mg/kg24 hoursYes
Data synthesized from in vivo experiments.[2][4]

Table 2: Clinical Dosing Schedules of this compound

Dosing Schedule Regimen Rationale
Continuous 60 mg, 120 mg, or 180 mg once daily.[5]Initial dose-escalation and to induce tumor debulking.[6][7]
Intermittent 60 mg once daily for Days 1-28 of Cycles 1-2, then Days 1-7 of subsequent 28-day cycles.[5]To reduce immune-mediated adverse events by allowing for regulatory T-cell repopulation.[5][7]
Information from various clinical trials.[3][5][6][7][8][10][11][12]

Experimental Protocols

1. In Vitro AKT Phosphorylation Assay

  • Cell Culture: Culture B-cell lymphoma cells (e.g., SU-DHL-6) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for different durations (e.g., 1-24 hours).[9]

  • Washout (Optional): To assess sustained effects, wash the cells with drug-free media and re-incubate for various time points.

  • Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total AKT and phosphorylated AKT (Ser473/Thr308), followed by secondary antibodies.

  • Detection: Visualize and quantify the protein bands to determine the ratio of p-AKT to total AKT.

2. In Vivo SU-DHL-6 Xenograft Model

  • Animal Model: Use male SCID mice.

  • Cell Inoculation: Subcutaneously inoculate SU-DHL-6 cells suspended in a solution like DPBS containing 50% Matrigel.[2]

  • Tumor Growth: Allow tumors to reach a predetermined size.

  • Treatment: Administer this compound orally at desired doses (e.g., 50 or 100 mg/kg) once daily.[2][9] The vehicle control could be 20% VE-TPGS + 80% 100 mmol/L citrate buffer (pH 3.5).[2]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At specified time points post-administration (e.g., 0.25, 0.5, 2, 4, 8, 24, 72 hours), collect plasma and tumor tissue to measure this compound concentration and assess downstream target inhibition (e.g., p-AKT levels).[2]

Visualizations

Zandelisib_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to This compound This compound This compound->PI3K_delta Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Survival Cell Growth, Proliferation, Survival mTORC1->Cell_Survival

Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR signaling pathway.

Experimental_Workflow_pAKT Start Start: B-Cell Lymphoma Cell Culture Treat Treat with this compound (Varying Concentrations & Durations) Start->Treat Washout Washout (Optional) Treat->Washout Incubate Re-incubate in Drug-Free Media Washout->Incubate Yes Lyse Cell Lysis & Protein Extraction Washout->Lyse No Incubate->Lyse WB Western Blot for p-AKT & Total AKT Lyse->WB Analyze Analyze p-AKT/Total AKT Ratio WB->Analyze

Caption: Workflow for assessing sustained p-AKT inhibition by this compound.

Logical_Relationship_Dosing This compound This compound Properties Slow_Dissociation Slow Dissociation from PI3Kδ This compound->Slow_Dissociation Sustained_Inhibition Sustained Target Inhibition Slow_Dissociation->Sustained_Inhibition Intermittent_Dosing Intermittent Dosing Schedule Sustained_Inhibition->Intermittent_Dosing Allows for Maintained_Efficacy Maintained Efficacy Intermittent_Dosing->Maintained_Efficacy Reduced_Toxicity Reduced Immune-Mediated Toxicity Intermittent_Dosing->Reduced_Toxicity

Caption: Rationale for this compound's intermittent dosing schedule.

References

How to overcome acquired resistance to Zandelisib monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Zandelisib monotherapy in preclinical cancer models.

Troubleshooting Guides & FAQs

Q1: My lymphoma cell line, initially sensitive to this compound, has developed resistance. How can I confirm this and what are the next steps?

A1: First, confirm the resistance by re-evaluating the half-maximal inhibitory concentration (IC50) for this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to the parental cell line indicates acquired resistance.

Next Steps:

  • Characterize the Resistant Phenotype: Perform molecular analyses to investigate the underlying resistance mechanisms. This should include assessing the activation of key signaling pathways.

  • Explore Combination Therapies: Evaluate the efficacy of combining this compound with inhibitors of potential escape pathways.

Q2: What are the known molecular mechanisms of acquired resistance to PI3Kδ inhibitors like this compound?

A2: While specific mechanisms for this compound are still under investigation, acquired resistance to PI3Kδ inhibitors in lymphoma models often involves the activation of bypass signaling pathways. One key mechanism identified is the upregulation of the Interleukin-6 (IL-6) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling axis.[1] This leads to the activation of downstream pro-survival pathways, rendering the cells less dependent on the PI3Kδ pathway. Other potential mechanisms include feedback activation of other PI3K isoforms (e.g., PI3Kα) and activation of the MAPK pathway.

Q3: How can I experimentally investigate the IL-6/PDGFRA axis as a potential resistance mechanism in my this compound-resistant cell line?

A3: To investigate the involvement of the IL-6/PDGFRA axis, you can perform the following experiments:

  • Cytokine Profiling: Measure the concentration of IL-6 in the conditioned media of your resistant and parental cell lines using an ELISA kit. A significant increase in IL-6 secretion by the resistant cells would be indicative of this mechanism.

  • Western Blot Analysis: Assess the phosphorylation status of key proteins in the IL-6 and PDGFRA pathways, such as STAT3 (downstream of IL-6R) and PDGFRA itself. Increased phosphorylation in the resistant line would suggest pathway activation.

  • Reversal of Resistance: Treat your resistant cells with this compound in combination with an IL-6 receptor inhibitor (e.g., Tocilizumab) or a PDGFRA inhibitor (e.g., Masitinib). A synergistic cytotoxic effect would functionally validate the role of this axis in conferring resistance.[1]

Q4: My research focuses on combination therapies. What is the rationale for combining this compound with a BTK inhibitor like Zanubrutinib to overcome resistance?

A4: Dual inhibition of the PI3Kδ and Bruton's tyrosine kinase (BTK) pathways is hypothesized to be synergistic and may prevent or overcome acquired resistance to monotherapy.[2] Both pathways are critical for B-cell receptor (BCR) signaling, which is a key driver of proliferation and survival in many B-cell malignancies. By blocking two key nodes in this pathway, the combination therapy can more effectively shut down pro-survival signaling and reduce the likelihood of the cancer cells developing resistance through the activation of a single bypass pathway. Preclinical data suggest that the dual inhibition achieves synergistic effects on malignant B-cell growth, survival, and migration.[2]

Quantitative Data Summary

Table 1: Example of IC50 Shift in a PI3Kδ Inhibitor-Resistant Lymphoma Cell Line

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental VL51Idelalisib1.2-
Idelalisib-Resistant VL51Idelalisib12.510.4

Data derived from a study on Idelalisib resistance in a splenic marginal zone lymphoma cell line, which can serve as a model for this compound resistance.[1]

Table 2: Efficacy of Combination Therapy in Overcoming Resistance

Cell LineTreatmentEffect on Cell Viability
Idelalisib-Resistant VL51Idelalisib + Tocilizumab (anti-IL-6R)Synergistic decrease in viability
Idelalisib-Resistant VL51Idelalisib + Masitinib (PDGFR inhibitor)Synergistic decrease in viability

This table summarizes the qualitative outcomes of combination therapies in a preclinical model of PI3Kδ inhibitor resistance.[1]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Lymphoma Cell Line

This protocol is adapted from a method used to generate resistance to the PI3Kδ inhibitor idelalisib.[1]

  • Cell Culture: Culture the parental lymphoma cell line (e.g., VL51) in standard culture conditions.

  • Initial this compound Exposure: Determine the IC50 of this compound for the parental cell line. Begin continuous exposure of the cells to this compound at a concentration equal to the IC50.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process may take several months.

  • Confirmation of Resistance: Periodically assess the IC50 of the cultured cells to this compound. A stable, significant increase in the IC50 confirms the development of a resistant cell line.

  • Maintenance of Resistant Line: Culture the established resistant cell line in the continuous presence of the final concentration of this compound to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-STAT3, STAT3, p-PDGFRA, PDGFRA, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd AKT AKT PI3Kd->AKT PIP3 This compound This compound This compound->PI3Kd mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism cluster_resistance Acquired Resistance to this compound This compound This compound Monotherapy PI3Kd_Inhibition PI3Kδ Inhibition This compound->PI3Kd_Inhibition Upregulation Upregulation of IL-6 & PDGFRA PI3Kd_Inhibition->Upregulation leads to STAT3_Activation STAT3 Activation Upregulation->STAT3_Activation Survival_Bypass Pro-Survival Signaling (Bypass Pathway) STAT3_Activation->Survival_Bypass Resistance Resistance Survival_Bypass->Resistance

Caption: Proposed mechanism of acquired resistance via IL-6/PDGFRA pathway activation.

Experimental_Workflow start Start with This compound-sensitive cell line continuous_exposure Continuous exposure to increasing concentrations of this compound start->continuous_exposure ic50_check Periodically check IC50 continuous_exposure->ic50_check ic50_check->continuous_exposure Resistance not stable resistant_line Establish stable This compound-resistant cell line ic50_check->resistant_line Resistance stable characterization Characterize resistant phenotype (Western blot, ELISA, etc.) resistant_line->characterization combination_testing Test combination therapies (e.g., + BTK inhibitor or + IL-6R inhibitor) characterization->combination_testing end Identify effective strategy to overcome resistance combination_testing->end

Caption: Workflow for developing and analyzing this compound-resistant cell lines.

Combination_Strategy cluster_problem Problem cluster_solution Solution Zandelisib_mono This compound Monotherapy Resistance Dual_Blockade Dual Blockade of PI3Kδ and BTK Zandelisib_combo This compound Zandelisib_combo->Dual_Blockade BTKi BTK Inhibitor (e.g., Zanubrutinib) BTKi->Dual_Blockade Synergy Synergistic Cytotoxicity & Overcoming Resistance Dual_Blockade->Synergy

Caption: Logic of overcoming resistance with dual PI3Kδ and BTK inhibition.

References

Impact of Zandelisib on regulatory T-cell populations in vitro and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Zandelisib on regulatory T-cell (Treg) populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on T-cells?

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of both B-cells and T-cells.[1][4] In T-cells, continuous inhibition of PI3Kδ can lead to dysregulation and depletion of regulatory T-cells (Tregs), which is associated with immune-related toxicities.[2][3][4]

Q2: Why was an intermittent dosing (ID) schedule developed for this compound?

Continuous inhibition of PI3Kδ has been linked to Treg suppression, leading to autoimmune-like adverse events.[2][3] The intermittent dosing schedule was specifically designed to mitigate these toxicities.[2][5] The hypothesis is that treatment breaks allow for the repopulation and recovery of Tregs, thereby improving the safety profile of the drug without compromising its anti-tumor efficacy.[2][3][6][7] The selected schedule involves daily dosing for the first two cycles for initial tumor debulking, followed by administration on days 1-7 of subsequent 28-day cycles.[2][6] This provides a 21-day off-treatment period intended for drug clearance and Treg recovery.[2]

Q3: What is the expected impact of this compound on Treg function in vitro?

In vitro, this compound is expected to inhibit the PI3Kδ-mediated signaling cascade downstream of T-cell receptor (TCR) activation. This can suppress the proliferation and function of Tregs. Tregs rely on the PI3K-Akt pathway for their survival and suppressive functions.[2] Therefore, exposing isolated Tregs to this compound in culture may lead to reduced suppressive capacity, decreased proliferation, and potentially increased apoptosis.

Q4: How does the intermittent dosing schedule affect clinical outcomes compared to continuous dosing?

Clinical studies have shown that this compound administered on an intermittent schedule maintains high efficacy while reducing the incidence of severe immune-mediated toxicities.[2][8] For instance, one study noted a lower incidence of severe diarrhea (5% vs. 21%) and pneumonia (2% vs. 16%) with intermittent dosing compared to continuous daily dosing.[2] This supports the hypothesis that allowing for Treg repopulation can improve the drug's tolerability.[2][7]

Troubleshooting Guides

Issue 1: High levels of T-cell toxicity and apoptosis observed in in vitro cultures.

  • Possible Cause 1: Inappropriate Drug Concentration. this compound is a highly potent inhibitor. Concentrations that are too high may lead to off-target effects or excessive on-target toxicity in sensitive T-cell populations.

    • Solution: Perform a dose-response titration curve to determine the optimal concentration (e.g., IC50 or IC90) for PI3Kδ inhibition in your specific cell type while minimizing cytotoxicity. Refer to preclinical studies for typical concentration ranges.[1]

  • Possible Cause 2: Prolonged, continuous exposure. Continuous presence of the inhibitor may exhaust cellular signaling pathways and induce apoptosis, mirroring the rationale for intermittent dosing in vivo.

    • Solution: Design washout experiments. After an initial incubation period, wash the cells to remove this compound and assess the recovery of T-cell function and viability over time. This compound has a slow dissociation rate, so its inhibitory effects may be sustained even after washout.[1]

Issue 2: Inconsistent results in Treg suppression assays.

  • Possible Cause 1: Variability in Treg isolation and purity. The purity and activation state of the isolated Treg population (typically CD4+CD25+FOXP3+) can significantly impact assay results.

    • Solution: Standardize your Treg isolation protocol. Always verify the purity and phenotype of your isolated Tregs by flow cytometry before initiating the suppression assay. Ensure consistent expression of key markers like FOXP3.

  • Possible Cause 2: Effector T-cell resistance. The responder effector T-cells (Teffs) used in the co-culture may have varying sensitivity to Treg-mediated suppression.

    • Solution: Use freshly isolated, unactivated Teffs for each experiment. Ensure the Teffs are healthy and proliferate robustly in the absence of Tregs. Consider using a consistent donor source if possible.

  • Possible Cause 3: Mechanism of suppression. Tregs use multiple mechanisms to suppress Teffs, including cell-contact-dependent mechanisms and secretion of inhibitory cytokines like TGF-β.[9][10] this compound's effect may be more pronounced on specific pathways.

    • Solution: When analyzing results, consider assays that can distinguish between different suppression mechanisms (e.g., transwell assays to separate contact-dependent vs. cytokine-mediated effects).

Issue 3: Difficulty translating in vivo (animal model) results to the clinical intermittent dosing rationale.

  • Possible Cause: Pharmacokinetics/Pharmacodynamics (PK/PD) mismatch. The half-life and clearance of this compound in your animal model may differ significantly from humans, altering the required "off-drug" period for Treg repopulation.

    • Solution: Conduct PK/PD studies in your animal model to determine the time required for this compound to clear to sub-therapeutic levels. Adjust the intermittent dosing schedule accordingly to provide an adequate window for immune recovery. Mouse studies have shown sustained PI3Kδ inhibitory effects for at least 24 hours at 100 mg/kg.[1]

  • Possible Cause: Differences in immune system. The composition and dynamics of Treg populations can vary between species.

    • Solution: Perform baseline immunological profiling of the Treg compartment in your animal model. Monitor Treg frequencies and phenotype (e.g., memory, activated subsets) in peripheral blood and lymphoid tissues throughout the dosing cycle to confirm that repopulation occurs during the treatment-free interval.

Data Presentation: Clinical Efficacy of Intermittent Dosing

The following tables summarize clinical outcomes for this compound administered with an intermittent dosing (ID) schedule in patients with relapsed/refractory (R/R) Follicular Lymphoma (FL). This dosing regimen was chosen to allow for Treg repopulation.

Table 1: Efficacy from Phase 2 TIDAL Study (Intermittent Dosing) (Data from primary analysis of the first 91 patients treated)

Efficacy EndpointResult (95% CI)
Objective Response Rate (ORR) 70.3% (59.8% - 79.5%)
Complete Response (CR) Rate 35.2% (25.4% - 45.9%)
Time to First Response 87.5% of responses observed by the end of Cycle 2
Time to Complete Response 75% of CRs observed by the end of Cycle 4
Source: Data from the global phase 2 TIDAL study.[5]

Table 2: Efficacy from Multi-Arm Phase 1b Study in R/R FL (Intermittent Dosing)

Treatment GroupORRMedian Duration of Response (DOR)
Group 1: this compound Monotherapy 77.8%31.1 months
Group 2: this compound + Rituximab 94.7%25.8 months
Group 3: this compound + Zanubrutinib 82.1%Not yet mature
Source: Data from a multi-arm phase 1b study (NCT02914938).[3]

Experimental Protocols

Protocol 1: Representative In Vivo Intermittent Dosing Schedule (Clinical)

This protocol outlines the intermittent dosing regimen used in major clinical trials to mitigate Treg-related toxicities.

  • Patient Population: Eligible patients with relapsed/refractory B-cell malignancies (e.g., Follicular Lymphoma) who have received at least two prior therapies.[2][5]

  • Initial Debulking Phase (Cycles 1-2):

    • Administer this compound 60 mg orally, once daily.

    • Each cycle is 28 days. This continuous dosing is intended to achieve initial tumor reduction.[2][5][6]

  • Intermittent Dosing Phase (Cycle 3 onwards):

    • Administer this compound 60 mg orally, once daily, on Days 1 through 7 of each 28-day cycle.[3][5][6]

    • Days 8 through 28 are a treatment-free period.

  • Rationale for Treatment-Free Period: The 21-day break is designed to allow for drug clearance (approx. 7 days) and subsequent repopulation of the regulatory T-cell pool (approx. 14 days) to reduce the risk of cumulative immune-mediated adverse events.[2][7]

  • Monitoring: Monitor blood counts, liver function, and for signs of immune-related toxicities (e.g., colitis, pneumonitis, rash) throughout treatment.[2][8]

  • Continuation: Treatment is continued until disease progression or unacceptable toxicity.[2][11]

Protocol 2: Representative In Vitro Treg Suppression Assay

This protocol provides a general workflow to assess the impact of this compound on Treg function.

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Isolate CD4+ T-cells using a negative selection magnetic bead kit.

    • From the CD4+ population, isolate regulatory T-cells (CD4+CD25+) using a positive selection magnetic bead kit. The remaining CD4+CD25- cells will serve as the effector T-cells (Teffs).

  • Cell Labeling:

    • Label the Teff population with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Co-culture Setup:

    • Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

    • Add the isolated Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8, and 0:1 as a control).

    • Add a polyclonal stimulus, such as anti-CD3/CD28 beads or soluble antibodies, to induce T-cell proliferation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in culture media. Include a vehicle control (DMSO only).

    • Add this compound or vehicle control to the appropriate wells at the start of the co-culture.

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis by Flow Cytometry:

    • Harvest the cells and stain with antibodies for viability (e.g., 7-AAD or a live/dead stain) and cell surface markers (e.g., CD4).

    • Acquire samples on a flow cytometer. Gate on the live, CD4+ Teff population and analyze the dilution of the proliferation dye.

    • Calculate the percent of divided cells or a proliferation index. A successful suppression assay will show decreased Teff proliferation in the presence of Tregs. The addition of this compound is expected to abrogate this suppression, leading to increased Teff proliferation.

Visualizations

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR/BCR PI3Kd PI3Kδ TCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3Kd->PIP2 This compound This compound This compound->PI3Kd Inhibition AKT AKT PDK1->AKT Downstream Cell Proliferation, Survival, Function AKT->Downstream

Caption: this compound inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and downstream AKT signaling.

Intermittent_Dosing_Workflow cluster_Induction Induction / Debulking Phase cluster_Maintenance Intermittent Dosing Phase Start Start Treatment (R/R Follicular Lymphoma) Cycle1 Cycle 1 (28 Days) This compound 60mg Daily Start->Cycle1 Cycle2 Cycle 2 (28 Days) This compound 60mg Daily Cycle1->Cycle2 Cycle3_on Cycle 3+ (Days 1-7) This compound 60mg Daily Cycle2->Cycle3_on Cycle3_off Days 8-28 Treatment-Free Period (Treg Repopulation) Cycle3_on->Cycle3_off Cycle3_off->Cycle3_on Start Next Cycle Continue Continue until Progression or Unacceptable Toxicity Cycle3_off->Continue

Caption: Clinical workflow for this compound's intermittent dosing schedule to allow for Treg recovery.

References

Validation & Comparative

Zandelisib vs. Idelalisib: A Comparative Analysis of PI3K Delta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, the selective inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a clinically validated strategy. Zandelisib (ME-401) and idelalisib (CAL-101) are two prominent oral inhibitors of PI3Kδ.[1][2][3] This guide provides a detailed comparison of their performance in PI3K delta inhibition assays, supported by experimental data, to assist researchers and drug development professionals in their understanding of these targeted agents.

Biochemical Potency and Selectivity

This compound and idelalisib are both highly potent inhibitors of the PI3Kδ isoform. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 3.5 nM against PI3Kδ.[4][5] Idelalisib has also demonstrated potent inhibition of PI3Kδ, with reported IC50 values of 2.5 nM and 19 nM in different studies.[1][6][7][8]

A key differentiator between PI3K inhibitors is their selectivity profile against other Class I PI3K isoforms (α, β, and γ), which are ubiquitously expressed and involved in various essential cellular functions. Off-target inhibition of these isoforms can lead to undesirable side effects.

This compound displays a high degree of selectivity for the delta isoform. Its IC50 values for the alpha, beta, and gamma isoforms are 4,976 nM, 605 nM, and 817 nM, respectively.[4] This indicates a significant therapeutic window, with the potential for minimized off-target effects.

Idelalisib also demonstrates selectivity for PI3Kδ, though with a slightly different profile. Its IC50 values against the alpha, beta, and gamma isoforms have been reported as 8,600 nM, 4,000 nM, and 2,100 nM, respectively.[1][8] In cellular assays, idelalisib was found to be 281-fold, 159-fold, and over 1,124-fold less potent against PI3Kα, β, and γ dependent pathways, respectively.[8]

Parameter This compound Idelalisib References
PI3Kδ IC50 3.5 nM2.5 nM / 19 nM[1][4][5][6][7][8]
PI3Kα IC50 4,976 nM8,600 nM[1][4][8]
PI3Kβ IC50 605 nM4,000 nM[1][4][8]
PI3Kγ IC50 817 nM2,100 nM[1][4][8]
PI3Kδ Cellular EC50 Not explicitly found6 - 8.9 nM[8][9]

PI3K/AKT/mTOR Signaling Pathway

Both this compound and idelalisib exert their therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and growth of malignant B-cells.[1][2] Upon activation by upstream signals, such as through the B-cell receptor (BCR), PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1. Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. By inhibiting PI3Kδ, this compound and idelalisib block the production of PIP3, leading to the downregulation of this entire signaling cascade and ultimately inducing apoptosis in cancer cells.[8]

PI3K_Signaling_Pathway cluster_membrane BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates This compound This compound This compound->PI3K_delta Inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Activates PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The determination of IC50 and EC50 values for PI3Kδ inhibitors involves various in vitro biochemical and cellular assays. Below is a generalized protocol for a biochemical kinase assay designed to assess the inhibitory activity of compounds like this compound and idelalisib.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against recombinant human PI3Kδ enzyme.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound, Idelalisib) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl2, BSA)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaLISA® kits)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of PI3Kδ enzyme and PIP2 substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product (PIP3) or the depletion of a substrate (ATP) using a suitable detection method.

    • ADP-Glo™ Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

    • HTRF® (Homogeneous Time-Resolved Fluorescence) Assay: Utilizes FRET between a donor and an acceptor molecule to quantify the phosphorylated substrate.

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the proximity of donor and acceptor beads upon binding to the reaction components generates a luminescent signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Compound_Prep Compound Dilution (this compound/Idelalisib) Start->Compound_Prep Enzyme_Substrate_Mix Prepare PI3Kδ Enzyme & PIP2 Substrate Mix Start->Enzyme_Substrate_Mix Reaction_Setup Add Compound, Enzyme/Substrate & ATP to Plate Compound_Prep->Reaction_Setup Enzyme_Substrate_Mix->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Stop Reaction & Add Detection Reagents (e.g., ADP-Glo, HTRF, AlphaLISA) Incubation->Detection Read_Plate Read Plate Detection->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Zandelisib and Umbralisib: Safety and Efficacy Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and efficacy of Zandelisib and Umbralisib, two kinase inhibitors developed for the treatment of B-cell malignancies. This analysis is based on available clinical trial data and published research.

Executive Summary

This compound, a selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor, and Umbralisib, a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), have both been investigated for the treatment of relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). While both showed initial promise, their development and regulatory pathways have diverged significantly. Umbralisib received accelerated FDA approval but was later withdrawn due to safety concerns, specifically an increased risk of death observed in a clinical trial.[1][2][3] The development of this compound for B-cell malignancies has been discontinued outside of Japan after the FDA discouraged a marketing application based on single-arm trial data, emphasizing the need for randomized clinical trials.[4] This guide synthesizes the available data to offer a comparative perspective on their safety and efficacy.

Mechanism of Action

Both this compound and Umbralisib target the PI3Kδ signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6]

This compound is a selective inhibitor of the PI3K delta isoform.[5] By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound aims to minimize off-target effects and improve tolerability.[5] Inhibition of PI3Kδ blocks downstream signaling, including the AKT/mTOR pathway, leading to apoptosis of malignant B-cells.[5]

Umbralisib is a dual inhibitor, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[6][7] The inhibition of PI3Kδ disrupts B-cell receptor signaling, essential for lymphoma progression.[8] The additional inhibition of CK1ε is believed to play a role in the pathogenesis of cancer cells, including lymphoid malignancies.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kδ PI3Kδ BCR->PI3Kδ Activates AKT AKT PI3Kδ->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes CK1ε CK1ε Oncoprotein_Translation Oncoprotein Translation CK1ε->Oncoprotein_Translation Regulates Oncoprotein_Translation->Proliferation_Survival Promotes This compound This compound This compound->PI3Kδ Inhibits Umbralisib Umbralisib Umbralisib->PI3Kδ Inhibits Umbralisib->CK1ε Inhibits

Fig. 1: Simplified signaling pathways targeted by this compound and Umbralisib.

Efficacy Data

Direct head-to-head comparison data from a randomized clinical trial is not available. The following tables summarize efficacy data from key clinical trials for each drug in patients with relapsed or refractory follicular lymphoma.

This compound Efficacy in Relapsed/Refractory Follicular Lymphoma (TIDAL study)
EndpointResult (n=91)Citation
Overall Response Rate (ORR)70.3%[9]
Complete Response (CR) Rate35.2%[9]
Partial Response (PR) Rate35.2%[9]
Disease Control Rate85%[9]
Median Duration of Response (DOR)Not Reached (at median follow-up of 8.4 months)[10][11]
Umbralisib Efficacy in Relapsed/Refractory Follicular Lymphoma (UNITY-NHL study)
EndpointResult (n=117)Citation
Overall Response Rate (ORR)43%[12][13]
Complete Response (CR) Rate3%[12][13]
Partial Response (PR) Rate40%
Median Duration of Response (DOR)11.1 months[13]

Safety and Tolerability Profile

The safety profiles of this compound and Umbralisib show some overlap, characteristic of PI3K inhibitors, but also key differences.

This compound Adverse Events (TIDAL study)

This compound was administered on an intermittent dosing schedule to mitigate immune-related adverse events.[14]

Adverse Event (All Grades, ≥10%)PercentageGrade 3-4Citation
Diarrhea37%6%[14]
Nausea22%0%[14]
Pyrexia19%2%[14]
Fatigue19%0%[14]
Abdominal Pain16%1%[14]
NeutropeniaNot specifiedNot specified[15]
Decreased AppetiteNot specifiedNot specified[15]
ConstipationNot specifiedNot specified[15]
RashNot specified3.3%[10][15]
AnemiaNot specifiedNot specified[15]

Adverse Events of Special Interest (AESI) - Grade 3-4:

  • Colitis: 1.7-3%[10][14]

  • Stomatitis: 2.5-3%[14][15]

  • Pneumonia/Lung Infections: 4-5%[14][16]

  • ALT/AST Elevation: 1.7-2%[10][16]

  • Non-infectious pneumonitis: 0.8-1%[10][14]

The discontinuation rate due to drug-related adverse events was 9.9%.[10]

Umbralisib Adverse Events (UNITY-NHL and other studies)
Adverse Event (Most Common)Grade 3-4Citation
Increased creatinine0.5%[1][17]
Diarrhea-colitis10.1%[1][17]
Fatigue3.4%[1][17]
Nausea0.5%[1][17]
Neutropenia11.5%[1][17]
Transaminase elevation (AST/ALT)7.2% / 6.7%[17]
Musculoskeletal painNot specified[1]
AnemiaNot specified[1]
ThrombocytopeniaNot specified[1]
Upper respiratory tract infectionNot specified[1]
Vomiting0.5%[17]
Abdominal painNot specified[1]
Decreased appetite1.9%[17]
RashNot specified[1]

Serious Adverse Events: Umbralisib was associated with a possible increased risk of death.[1][2][3] Other serious adverse events included severe infections, neutropenia, and severe diarrhea.[18] The FDA withdrew its approval for Umbralisib due to these safety concerns.[1][2][3]

Experimental Protocols

This compound: TIDAL Study (NCT03768505)

The TIDAL study was a Phase 2 trial evaluating this compound in patients with relapsed/refractory follicular lymphoma who had received at least two prior therapies.[9][10]

Patient_Population Relapsed/Refractory Follicular Lymphoma (≥2 prior therapies) Dosing_Cycle1_2 Cycle 1 & 2: This compound 60mg daily (28-day cycles) Patient_Population->Dosing_Cycle1_2 Dosing_Cycle3_onward Cycle 3 onwards: This compound 60mg daily (Days 1-7) (28-day cycles) Dosing_Cycle1_2->Dosing_Cycle3_onward Endpoint Primary Endpoint: Overall Response Rate (ORR) Dosing_Cycle3_onward->Endpoint

Fig. 2: TIDAL study experimental workflow for this compound.
Umbralisib: UNITY-NHL Study (NCT02793583)

The approval of Umbralisib was based on two single-arm cohorts of the UNITY-NHL trial.[12][13] The follicular lymphoma cohort included patients who had received at least two prior systemic therapies.[12]

Patient_Population Relapsed/Refractory Follicular Lymphoma (≥2 prior systemic therapies) Dosing Umbralisib 800mg daily (until disease progression or unacceptable toxicity) Patient_Population->Dosing Endpoint Primary Endpoints: Overall Response Rate (ORR) Duration of Response (DOR) Dosing->Endpoint

Fig. 3: UNITY-NHL study experimental workflow for Umbralisib.

Conclusion

This compound and Umbralisib, while both targeting the PI3Kδ pathway, present distinct profiles. The intermittent dosing schedule of this compound in the TIDAL trial was designed to manage the class-specific toxicities of PI3Kδ inhibitors and demonstrated a notable overall response rate in relapsed/refractory follicular lymphoma.[9][14] However, the lack of randomized, controlled data has been a significant hurdle in its regulatory path outside of Japan.[4]

In contrast, Umbralisib's dual-inhibition mechanism did not translate into a favorable long-term safety profile. Despite achieving accelerated FDA approval, subsequent data from the UNITY-CLL trial revealed a concerning increase in the risk of death, leading to its withdrawal from the market.[1][2][3] This underscores the critical importance of long-term safety data from randomized controlled trials for this class of drugs.

For researchers and drug development professionals, the divergent trajectories of this compound and Umbralisib highlight the ongoing challenges in developing PI3K inhibitors. While efficacy in targeting B-cell malignancies is evident, optimizing the therapeutic window to ensure patient safety remains a paramount objective. Future research will likely focus on refining dosing strategies, identifying predictive biomarkers for both efficacy and toxicity, and exploring novel combinations to enhance the benefit-risk profile of this important class of targeted therapies.

References

Zandelisib In Vivo Target Engagement and Downstream Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zandelisib's in vivo performance with other selective PI3Kδ inhibitors, supported by experimental data. We delve into the target engagement and downstream effects of this compound, offering a comprehensive resource for evaluating its therapeutic potential.

At a Glance: this compound vs. Key PI3Kδ Inhibitors

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway, which is crucial for the survival and proliferation of malignant B-cells.[1] Its mechanism of action involves binding to the PI3Kδ isoform with high affinity, leading to the inhibition of its kinase activity and subsequent blockade of downstream signaling pathways like AKT/mTOR.[1] This targeted approach aims to induce apoptosis in cancer cells while minimizing off-target effects.[1]

InhibitorTargetKey In Vivo ModelDownstream Effect MeasuredNotable In Vivo Findings
This compound PI3KδSU-DHL-6 Xenograftp-AKT inhibitionSustained PI3Kδ inhibitory effects for 8 hours at 50 mg/kg and 24 hours at 100 mg/kg. Significant tumor growth inhibition at 100 mg/kg.[2][3]
Idelalisib PI3KδB-ALL Xenograftp-AKT inhibitionReduced AKT activation in B-cells from CLL patients within 7 days.[4] Inhibited homing of ALL cells to bone marrow.[5]
Parsaclisib PI3KδPatient-derived MPN modelp-AKT inhibitionAttenuated downstream signaling of the PI3K/AKT pathway.[6]
Duvelisib PI3Kδ, PI3KγT-cell Lymphoma PDXp-AKT inhibitionRapid, sustained, and maximal inhibition of p-AKT in CLL cells.[7] Shifted tumor-associated macrophages from an immunosuppressive to an inflammatory phenotype.[8]

In-Depth Analysis: Target Engagement and Binding Kinetics

The sustained inhibitory effect of this compound is attributed to its unique binding properties. Surface Plasmon Resonance (SPR) analysis has shown that this compound has a slower dissociation rate from PI3Kδ compared to other inhibitors, a finding confirmed in cell-based NanoBRET™ Target Engagement Intracellular Kinase Assays.[2][3]

CompoundDissociation Rate (k_off) from PI3Kδ (SPR)Residence Time in Living Cells (NanoBRET™)
This compound Lowest among tested compounds484.4 minutes
Idelalisib Faster than this compound20.2 minutes
Parsaclisib Faster than this compound59.9 minutes
Duvelisib Faster than this compound158.2 minutes

Data compiled from a study comparing the binding kinetics of various PI3Kδ inhibitors.[2]

Downstream Effects: Inhibition of the PI3K/AKT Signaling Pathway

The engagement of PI3Kδ by this compound leads to the inhibition of downstream signaling, most notably the phosphorylation of AKT. In vivo studies using a SU-DHL-6 tumor-bearing mouse model demonstrated a dose-dependent decrease in the relative levels of p-AKT (Ser473) and p-AKT (Thr308) following oral administration of this compound.[2] At a dose of 100 mg/kg, the reduction in p-AKT levels was sustained for up to 24 hours, correlating with the prolonged target engagement.[2]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT p-AKT p-AKT AKT->p-AKT phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) p-AKT->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation This compound This compound This compound->PI3K inhibits

PI3K/AKT Signaling Pathway and this compound's Point of Intervention.

In Vivo Efficacy: Tumor Growth Inhibition

The sustained target engagement and downstream pathway inhibition by this compound translate into significant anti-tumor activity. In the SU-DHL-6 subcutaneous xenograft model, oral administration of this compound at 100 mg/kg once daily resulted in significant tumor growth inhibition compared to the vehicle control group.[2]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture SU-DHL-6 Cell Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Dosing Oral Administration (this compound or Vehicle) Grouping->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Sacrifice Euthanasia & Tumor Excision PK_PD Pharmacokinetic & Pharmacodynamic Analysis Sacrifice->PK_PD Western_Blot Western Blot for p-AKT Levels PK_PD->Western_Blot

General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

SU-DHL-6 Xenograft Model
  • Cell Culture: SU-DHL-6 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old, are used.

  • Tumor Implantation: SU-DHL-6 cells (typically 5 x 10^6 to 10 x 10^6 cells in a suspension of PBS or Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule. The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised for pharmacodynamic analysis.

Western Blot for p-AKT
  • Protein Extraction: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473 or Thr308) and total AKT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Surface Plasmon Resonance (SPR) Analysis
  • Immobilization: Recombinant human PI3Kδ protein is immobilized on a sensor chip.

  • Binding Analysis: A series of concentrations of the inhibitor (e.g., this compound, idelalisib) in a running buffer are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the inhibitor to the PI3Kδ protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Preparation: Cells are transiently transfected with a vector encoding a NanoLuc®-PI3Kδ fusion protein.

  • Assay Setup: The transfected cells are plated in a multi-well plate and then treated with the NanoBRET™ tracer and varying concentrations of the test compound (e.g., this compound).

  • Signal Detection: After an incubation period to allow for binding equilibrium, the NanoBRET® substrate is added, and the donor (NanoLuc®) and acceptor (tracer) signals are measured using a luminometer.

  • Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of the test compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

References

Synergistic Antitumor Activity of Zandelisib and Zanubrutinib: A Guide to Dual B-Cell Receptor Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects observed with the combination of Zandelisib (a PI3Kδ inhibitor) and Zanubrutinib (a BTK inhibitor) in the context of B-cell malignancies. The information presented is based on available preclinical principles and detailed clinical trial data, offering insights into the rationale, efficacy, and safety of this dual-inhibition strategy.

Introduction: Targeting the BCR Signaling Axis

The B-cell receptor (BCR) signaling pathway is a critical mediator of B-cell proliferation, differentiation, and survival.[1] In many B-cell malignancies, this pathway is constitutively active, driving oncogenesis and tumor progression. Two key kinases in this cascade are Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ).

Zanubrutinib is a highly selective, second-generation BTK inhibitor, while this compound is a potent and selective inhibitor of the PI3Kδ isoform.[1][2] The rationale for combining these two agents is based on the hypothesis that dual inhibition of the BCR pathway at two critical nodes can produce synergistic antitumor effects, potentially overcoming mechanisms of acquired resistance to single-agent therapies.[1][3] Preclinical data from various studies support that disrupting both BTK and PI3Kδ signaling can lead to synergistic effects on malignant B-cell growth and survival.[1]

Mechanism of Action: A Dual Blockade

Zanubrutinib and this compound target two distinct, yet complementary, components of the BCR signaling pathway.

  • Zanubrutinib (BTK Inhibition): Upon BCR activation, BTK is recruited to the cell membrane where it becomes activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[4][5] Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and effectively shutting down this signaling cascade.[4][5]

  • This compound (PI3Kδ Inhibition): PI3Kδ is another key enzyme activated downstream of the BCR. It phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating further downstream effectors, most notably the serine/threonine kinase AKT.[2][6] The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells, thereby blocking the activation of the AKT pathway and inducing apoptosis in malignant B-cells.[2]

The dual inhibition of both BTK and PI3Kδ is intended to create a more comprehensive and durable blockade of the BCR pathway than can be achieved with either agent alone.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PI3K PI3Kδ LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 PIP3 PIP3 PI3K->PIP3 PIP2 Zanubrutinib Zanubrutinib Zanubrutinib->BTK This compound This compound This compound->PI3K NFkB NF-κB Pathway PLCg2->NFkB PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR Pathway AKT->mTOR Proliferation Cell Proliferation & Survival NFkB->Proliferation mTOR->Proliferation

BCR Signaling Pathway Inhibition

Preclinical Evidence of Synergy

While specific preclinical studies on the this compound and Zanubrutinib combination are not extensively published, the principle of dual PI3K and BTK inhibition demonstrating synergy is supported by research. For instance, studies combining the BTK inhibitor ibrutinib with PI3K inhibitors have shown synergistic effects in reducing cell proliferation and increasing apoptosis in various B-cell malignancy models.[5][7][8] These studies often utilize assays such as cell viability (e.g., CellTiter-Glo®) and apoptosis induction (e.g., Caspase-Glo®) to calculate synergy scores using models like the Bliss independence model.[5][8] The combination of ibrutinib and the PI3Kγ inhibitor AS-605240 was shown to synergistically reduce cell proliferation and increase apoptosis in canine diffuse large B-cell lymphoma cells.[5][8] This foundational research provides a strong rationale for the clinical investigation of this compound and Zanubrutinib.

Clinical Evidence: The NCT02914938 Trial

The primary evidence for the synergistic or additive effects of this compound and Zanubrutinib comes from a Phase 1b clinical trial (NCT02914938).[1] This study evaluated the combination in patients with relapsed/refractory (R/R) B-cell malignancies, including dedicated expansion cohorts for Follicular Lymphoma (FL) and Mantle Cell Lymphoma (MCL).[1]

Experimental Protocol

The study was a multi-cohort, open-label Phase 1b trial.[3] The key elements of the protocol for the combination arm are outlined below.

  • Patient Population: Patients with R/R B-cell malignancies, including FL and MCL, who had received at least one prior therapy and had adequate organ and bone marrow function.[3] Patients with prior PI3K or BTK inhibitor therapy were excluded.[3]

  • Dosing Regimen: The recommended Phase 2 dose was established as:

    • This compound: 60 mg orally, once daily on days 1-7 of each 28-day cycle (intermittent dosing).[1]

    • Zanubrutinib: 80 mg orally, twice daily continuously.[1]

    • This intermittent dosing schedule for this compound was designed to mitigate class-specific toxicities associated with continuous PI3K inhibition.[9]

  • Assessments:

    • Safety: Monitored throughout the study, with dose-limiting toxicities (DLTs) assessed during the first cycle (extended to 56 days in one cohort).[3] Adverse events (AEs) were graded according to standard criteria.

    • Efficacy: Tumor response was assessed by investigators using the Lugano criteria at baseline, after cycles 2 and 6, and then every 6 months until disease progression.[3][6]

Clinical_Trial_Workflow Screening Patient Screening (R/R B-Cell Malignancy, No prior BTKi/PI3Ki) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Treatment Treatment Cycle (28 days) This compound 60mg (Days 1-7) Zanubrutinib 80mg BID (Continuous) Enrollment->Treatment Cycle2 Response Assessment (End of Cycle 2) Treatment->Cycle2 2 Cycles Progression Disease Progression or Unacceptable Toxicity Treatment->Progression Safety Monitoring Cycle6 Response Assessment (End of Cycle 6) Cycle2->Cycle6 4 Cycles Continuation Continue Treatment (Response Assessment every 6 months) Cycle6->Continuation Continuation->Progression

Phase 1b Trial (NCT02914938) Workflow
Clinical Efficacy Data

The combination therapy demonstrated high response rates in patients with both FL and MCL. The data presented below is from the disease-specific expansion cohorts.[1]

Efficacy EndpointFollicular Lymphoma (FL) (n=31)Mantle Cell Lymphoma (MCL) (n=19)
Overall Response Rate (ORR) 87%[1]74%[1]
Complete Response (CR) Rate 33%[1]47%[1]
Median Duration of Response (DOR) Not ReachedNot Reached
Median Progression-Free Survival (PFS) Not ReachedNot Reached
Estimated 1-Year PFS 72.3% (95% CI, 51.9–85.1)[1]56.3% (95% CI, 28.9–76.7)[1]
Median Follow-up 16.5 months[1]10.9 months[1]

Data from Soumerai et al., published in the British Journal of Haematology.[1]

Safety and Tolerability Profile

The combination of this compound and Zanubrutinib was found to be well-tolerated, with no increased toxicity compared to either agent alone.[1] The intermittent dosing of this compound likely contributed to the manageable safety profile.

Adverse Event (AE)All Grades (%)Grade 3-4 (%)
Neutropenia 35%[1]24%[1]
Diarrhea 33%[1]2%[1]
Thrombocytopenia 32%[1]8%[1]
Anemia 27%[1]8%[1]
Aspartate Aminotransferase (AST) Increased 24%[1]6%[1]
Creatinine Increased 25%[1]0%[1]
Contusion 21%[1]0%[1]
Fatigue 21%[1]2%[1]
Nausea 21%[1]2%[1]

Most common adverse events in the total population (N=50) of the NCT02914938 trial expansion cohorts.[1]

Only three patients (6%) discontinued treatment due to an adverse event.[1] The most common Grade ≥3 events were hematologic (neutropenia, thrombocytopenia, anemia) and transient elevations in liver enzymes (AST/ALT increase).[1]

Conclusion

The combination of this compound and Zanubrutinib represents a promising, rationally designed therapeutic strategy for patients with relapsed/refractory B-cell malignancies. By targeting two essential nodes within the BCR signaling pathway, this dual-inhibition approach has demonstrated high rates of durable responses in clinical trials, particularly in Follicular Lymphoma and Mantle Cell Lymphoma.[1]

The innovative intermittent dosing schedule of this compound appears to mitigate the toxicities historically associated with PI3K inhibitors, resulting in a manageable safety profile for the combination that does not appear to exceed the toxicity of either single agent.[1][9] These findings support the continued development of the this compound and Zanubrutinib combination as a valuable treatment option for patients with B-cell cancers.[1]

References

Zandelisib: A New Paradigm in Sustained PI3Kδ Inhibition for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Zandelisib (ME-401) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a critical component of the B-cell receptor signaling pathway.[1] Its unique pharmacological profile, characterized by a prolonged duration of action, has positioned it as a promising therapeutic agent in the landscape of B-cell malignancies. This guide provides a comprehensive comparison of this compound with other PI3Kδ inhibitors, supported by experimental data, to validate its long-lasting inhibitory properties.

Mechanism of Action: A Deeper Dive into Sustained Inhibition

This compound's sustained inhibitory effect stems from its distinct binding kinetics to the PI3Kδ enzyme. Unlike other inhibitors, this compound exhibits a significantly slower dissociation rate, leading to a prolonged target engagement and durable downstream signaling blockade.[2] This extended residence time is attributed to the formation of a unique hydrogen bond with the Lys779 residue within the p110δ catalytic subunit, a structural interaction that stabilizes the drug-target complex.[2][3]

The PI3Kδ pathway plays a crucial role in the proliferation, survival, and trafficking of B-cells. Its inhibition by this compound effectively downregulates the downstream AKT signaling cascade, ultimately leading to apoptosis of malignant B-cells.[1]

PI3K/AKT Signaling Pathway Inhibition by this compound

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Trafficking) mTOR->Downstream Activation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Comparative Efficacy: this compound vs. Other PI3Kδ Inhibitors

Experimental data consistently demonstrates the superior durability of this compound's inhibitory effects compared to other PI3Kδ inhibitors such as idelalisib, duvelisib, and parsaclisib.

Preclinical Data: Binding Kinetics and Cellular Activity

Surface Plasmon Resonance (SPR) analysis reveals a significantly slower dissociation rate constant (kd) for this compound compared to its counterparts, translating to a longer target residence time.[2] This biochemical advantage is further validated in cell-based washout assays, where this compound maintains suppression of AKT phosphorylation long after the drug has been removed from the extracellular medium.[2][3]

InhibitorDissociation Rate Constant (kd) (1/s)Target Residence Time (1/kd) (s)
This compound ValueValue
IdelalisibValueValue
DuvelisibValueValue
ParsaclisibValueValue
Note: Specific values for dissociation rate constants were not consistently available in the search results and are represented as placeholders. The qualitative difference of this compound having a slower dissociation rate is consistently reported.[2]

In vivo studies in tumor-bearing mouse models have shown that a single dose of this compound can sustain PI3Kδ inhibition for up to 24 hours.[2]

Clinical Data: Efficacy in B-Cell Malignancies

Clinical trials have demonstrated the robust and durable responses of this compound in patients with relapsed or refractory follicular lymphoma (FL) and other B-cell malignancies.[4] The unique pharmacokinetic and pharmacodynamic properties of this compound have enabled the development of an intermittent dosing schedule (daily for the first two cycles, then days 1-7 of subsequent 28-day cycles), which has shown a favorable safety profile with a low incidence of grade 3 or higher adverse events, while maintaining high efficacy.[5][6]

Study (Indication)Dosing ScheduleOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)
TIDAL (FL) Intermittent70.3%[4]35.2%[4]Not Reached
Phase 1b (B-cell malignancies) Intermittent92% (at 60mg)[7]--
Idelalisib + Rituximab (CLL) Continuous81%[8]-19.4 months
Duvelisib (CLL/SLL) Continuous74%-10.1 months
Parsaclisib (MZL) Daily or Weekly58.3% (Daily) / 57.1% (Weekly)[9]4.2% (Daily)[9]12.2 months (Daily)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the long-lasting inhibitory properties of this compound.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (association and dissociation rates) of PI3Kδ inhibitors to the target enzyme.

Methodology:

  • Immobilization: Recombinant human PI3Kδ enzyme is immobilized on a sensor chip surface.

  • Association: A solution containing the PI3Kδ inhibitor (e.g., this compound, idelalisib) at a known concentration is flowed over the sensor chip, allowing the inhibitor to bind to the immobilized enzyme. The change in the refractive index at the surface, proportional to the amount of bound inhibitor, is monitored in real-time.

  • Dissociation: A buffer solution without the inhibitor is then flowed over the chip, and the dissociation of the inhibitor from the enzyme is monitored as a decrease in the refractive index over time.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is determined as kd/ka.

Cellular Washout Assay for AKT Phosphorylation

Objective: To assess the duration of target inhibition in a cellular context after the removal of the inhibitor.

Methodology:

  • Cell Culture and Treatment: B-cell lymphoma cell lines (e.g., SU-DHL-6) are cultured and treated with various concentrations of PI3Kδ inhibitors for a specified period.

  • Washout: The cells are then washed multiple times with inhibitor-free medium to remove the extracellular drug.

  • Stimulation and Lysis: At different time points post-washout, the cells are stimulated to activate the PI3K pathway (e.g., with an anti-IgM antibody) and then lysed to extract cellular proteins.

  • Western Blot Analysis: The levels of phosphorylated AKT (p-AKT) and total AKT are quantified by Western blotting using specific antibodies. The ratio of p-AKT to total AKT is used as a measure of PI3K pathway activity.

In Vivo Tumor Xenograft Model

Objective: To evaluate the duration of PI3Kδ inhibition and anti-tumor efficacy in a living organism.

Methodology:

  • Tumor Implantation: Human B-cell lymphoma cells are subcutaneously implanted into immunodeficient mice.

  • Drug Administration: Once tumors reach a specified size, the mice are treated with a single oral dose of the PI3Kδ inhibitor.

  • Pharmacodynamic Analysis: At various time points after drug administration, tumors are excised, and the levels of p-AKT are measured to assess the extent and duration of target inhibition.

  • Efficacy Study: In separate cohorts, mice are treated with the inhibitor according to a specified dosing schedule (e.g., daily or intermittently), and tumor growth is monitored over time to evaluate anti-tumor efficacy.

Experimental Workflow for Validating Sustained Inhibition

Experimental_Workflow cluster_biochemical Biochemical & In Vitro cluster_invivo In Vivo cluster_clinical Clinical SPR Surface Plasmon Resonance (SPR) Washout Cellular Washout Assay (p-AKT Levels) SPR->Washout Cellular Duration Xenograft_PD Tumor Xenograft (Pharmacodynamics) Washout->Xenograft_PD In Vivo Target Engagement Xenograft_Efficacy Tumor Xenograft (Efficacy) Xenograft_PD->Xenograft_Efficacy Anti-tumor Activity Clinical_Trials Clinical Trials (ORR, DOR) Xenograft_Efficacy->Clinical_Trials Clinical Validation Hypothesis Hypothesis: This compound has a long-lasting inhibitory effect Hypothesis->SPR Binding Kinetics

Caption: Experimental workflow for validating the sustained inhibitory properties of this compound.

Conclusion

The preclinical and clinical data presented in this guide strongly support the long-lasting inhibitory properties of this compound. Its unique binding kinetics, characterized by a slow dissociation from the PI3Kδ enzyme, translates into a durable pharmacodynamic effect that is superior to other approved and investigational PI3Kδ inhibitors. This sustained target engagement allows for an intermittent dosing schedule that optimizes the therapeutic index by maintaining efficacy while minimizing toxicities. For researchers and drug development professionals in the field of oncology, this compound represents a significant advancement in the targeted therapy of B-cell malignancies, offering a potential new standard of care with its durable responses and favorable safety profile.

References

Zandelisib In Vivo Efficacy: A Comparative Analysis of Intermittent versus Continuous Dosing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of intermittent versus continuous administration of Zandelisib, a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway.[1] The intermittent dosing regimen for this compound has been developed to mitigate immune-related adverse events associated with continuous inhibition of the PI3Kδ pathway, while aiming to maintain therapeutic efficacy.[2][3][4] This document synthesizes preclinical and clinical data to offer a comprehensive overview of the two dosing strategies.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from preclinical and clinical studies comparing intermittent and continuous this compound administration.

Table 1: Preclinical Efficacy of this compound in a SU-DHL-6 Xenograft Model

ParameterContinuous DosingIntermittent DosingSource
PI3Kδ Inhibitory Effect (50 mg/kg)Sustained for 8 hoursNot explicitly stated, but intermittent regimen designed to leverage sustained effects[2][4]
PI3Kδ Inhibitory Effect (100 mg/kg)Sustained for 24 hoursNot explicitly stated, but intermittent regimen designed to leverage sustained effects[2][4]
Anti-tumor ActivitySignificantMaintained[2][4]

Note: The preclinical data is based on the abstract of a study and specific quantitative comparisons of tumor growth inhibition between continuous and a defined intermittent schedule were not available in the provided search results.

Table 2: Clinical Efficacy of this compound in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)

Efficacy OutcomeContinuous Dosing (60 mg daily)Intermittent Dosing (60 mg, days 1-7 of 28-day cycle after initial daily dosing)Source
Follicular Lymphoma (FL)
Objective Response Rate (ORR)76% (n=25)79% (monotherapy, n=18), 95% (with rituximab, n=19)[5]
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
Objective Response Rate (ORR)100% (n=10)100% (n=10)[5]
Marginal Zone Lymphoma (MZL)
Objective Response Rate (ORR)N/A100% (with rituximab, n=4)[5]

Table 3: Safety Profile of this compound in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)

Adverse Event (Grade ≥3)Continuous DosingIntermittent DosingSource
Any Grade ≥3 AE76%44%[5]
Diarrhea21%5%[5]
Pneumonia16%2%[5]
Colitis3%3%[5]
Alanine Aminotransferase (ALT) Increase5%5%[5]
Neutropenia11%17%[5]
Treatment-Related Serious AEs21%8%[5]

Experimental Protocols

Preclinical In Vivo Xenograft Study (SU-DHL-6)
  • Objective: To evaluate the in vivo anti-tumor activity and pharmacodynamics of this compound.

  • Animal Model: Mice bearing SU-DHL-6 B-cell lymphoma tumors.[2][4]

  • Drug Administration:

    • Dosing: this compound was administered orally at doses of 50 mg/kg and 100 mg/kg.[2][4]

    • Scheduling: While the abstract implies a comparison, the specific intermittent and continuous schedules used in the preclinical model are not detailed in the available search results. A continuous regimen would typically involve daily administration, while an intermittent schedule could involve several days of treatment followed by a drug-free period.

  • Endpoint Assessment:

    • Pharmacodynamics: PI3Kδ inhibitory effects were assessed at various time points post-administration (e.g., 8 and 24 hours).[2][4]

    • Efficacy: Anti-tumor activity was evaluated, likely through the measurement of tumor volume over time.

Clinical Study: Phase 1b Dose-Escalation and Expansion Trial
  • Objective: To evaluate the safety, tolerability, and anti-tumor activity of this compound administered on continuous and intermittent schedules, as monotherapy or with rituximab, in patients with relapsed or refractory B-cell malignancies.

  • Patient Population: Adults with relapsed or refractory B-cell malignancies, including follicular lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and marginal zone lymphoma (MZL).

  • Treatment Regimens:

    • Dose Escalation: this compound was initially evaluated at 60 mg, 120 mg, and 180 mg once daily on a continuous schedule to determine the recommended phase 2 dose (RP2D), which was established as 60 mg daily.[5]

    • Dose Expansion:

      • Continuous Dosing: this compound 60 mg administered orally once daily.

      • Intermittent Dosing: this compound 60 mg administered orally once daily for the first two 28-day cycles, followed by administration on days 1-7 of each subsequent 28-day cycle.[5]

      • Combination Therapy: Some cohorts received this compound in combination with intravenous rituximab.[5]

  • Efficacy and Safety Assessments:

    • Efficacy: Tumor response was assessed according to standard criteria for the specific malignancy. Key endpoints included Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).

    • Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Visualizations

Signaling Pathway

PI3K_AKT_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K_delta PI3Kδ SYK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates This compound This compound This compound->PI3K_delta PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival

Caption: PI3K/AKT signaling pathway targeted by this compound.

Experimental Workflow

Dosing_Comparison_Workflow Start Patient/Animal Selection Randomization Randomization/ Cohort Assignment Start->Randomization Continuous Continuous Dosing (e.g., Daily) Randomization->Continuous Group A Intermittent Intermittent Dosing (e.g., Days 1-7/cycle) Randomization->Intermittent Group B Treatment Treatment Period Continuous->Treatment Intermittent->Treatment Assessment Efficacy & Safety Assessment Treatment->Assessment Assessment->Treatment Subsequent Cycles Data_Analysis Data Analysis and Comparison Assessment->Data_Analysis

Caption: In vivo comparison of dosing regimens.

Conclusion

The available data suggests that an intermittent dosing schedule of this compound maintains high efficacy, comparable to that of a continuous dosing regimen, in patients with relapsed or refractory B-cell malignancies.[5] Notably, the intermittent schedule is associated with a more favorable safety profile, with a lower incidence of grade 3 or higher adverse events, particularly diarrhea and pneumonia.[5] Preclinical studies support the rationale for intermittent dosing by demonstrating a sustained inhibitory effect of this compound on its target, PI3Kδ.[2][4] These findings have led to the adoption of the intermittent dosing strategy in ongoing and future clinical trials of this compound.

References

Zandelisib vs. Copanlisib: A Comparative Analysis of PI3K Isoform Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs, particularly for B-cell malignancies. The differential expression and function of PI3K isoforms in normal and cancerous cells have spurred the development of inhibitors with varying selectivity profiles. This guide provides a detailed comparison of two notable PI3K inhibitors, zandelisib and copanlisib, with a focus on their distinct mechanisms of PI3K isoform inhibition, supported by experimental data.

Mechanism of Action and Isoform Selectivity

This compound (ME-401) is characterized as a selective, orally administered inhibitor of the PI3K delta (PI3Kδ) isoform. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the proliferation and survival of malignant B-cells.[1] this compound's high selectivity for PI3Kδ is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms that are more broadly involved in normal cellular functions, potentially offering a more favorable safety profile.[1] Its mechanism involves non-covalent binding to PI3Kδ, leading to sustained inhibition of downstream signaling pathways like AKT/mTOR, which are essential for the growth and survival of cancer cells.[1][2]

Copanlisib (Aliqopa) , in contrast, is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K alpha (PI3Kα) and PI3Kδ isoforms.[3][4] While it inhibits all four class I isoforms (α, β, γ, δ), it shows the highest potency against PI3Kα and PI3Kδ.[5][6] This dual inhibition is significant as PI3Kα is frequently implicated in cancer cell proliferation across various tumor types, and its upregulation can be a mechanism of resistance to more selective PI3Kδ inhibitors.[4][5] By targeting both isoforms, copanlisib offers a broader mechanism of action against malignant B-cells.[3]

Comparative PI3K Isoform Inhibition

The inhibitory activity of this compound and copanlisib against the four class I PI3K isoforms is quantitatively summarized by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data clearly illustrates the differing selectivity profiles of the two drugs.

PI3K IsoformThis compound IC50 (nM)Copanlisib IC50 (nM)
PI3Kα (p110α) 4,976[3]0.5[5][6]
PI3Kβ (p110β) 605[3]3.7[5][6]
PI3Kγ (p110γ) 817[3]6.4[5][6]
PI3Kδ (p110δ) 3.5[3]0.7[5][6]

As the data indicates, this compound is highly selective for the PI3Kδ isoform, with significantly higher IC50 values for the α, β, and γ isoforms. Conversely, copanlisib is a potent inhibitor of both PI3Kα and PI3Kδ, with single-digit nanomolar IC50 values for all four class I isoforms, confirming its classification as a pan-class I inhibitor.

Experimental Protocols

The determination of IC50 values for PI3K inhibitors is typically performed using in vitro kinase assays. These assays directly measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.

General In Vitro PI3K Kinase Assay Protocol
  • Reagents and Materials:

    • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101).

    • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • ATP, labeled with γ-³²P or γ-³³P for radiometric detection, or unlabeled for non-radiometric methods.

    • Kinase reaction buffer (containing MgCl₂, DTT, and other necessary components).

    • Test compounds (this compound, copanlisib) dissolved in DMSO and serially diluted.

    • Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies for ELISA-based methods).

  • Assay Procedure:

    • The PI3K enzyme is pre-incubated with serially diluted concentrations of the inhibitor (e.g., this compound or copanlisib) in the kinase reaction buffer for a defined period (e.g., 10-15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of the lipid substrate (PIP2) and ATP.

    • The reaction mixture is incubated for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for the phosphorylation of PIP2 to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

    • The reaction is terminated by the addition of a stop solution (e.g., containing EDTA).

  • Detection and Data Analysis:

    • The amount of generated PIP3 is quantified. In radiometric assays, the phosphorylated lipid is separated (e.g., by thin-layer chromatography) and the radioactivity is measured using a scintillation counter.

    • Alternatively, competitive ELISA-based methods can be used where a biotinylated-PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein. The signal is then detected using a streptavidin-HRP conjugate.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Molecular Interactions

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound (PI3Kδ selective) This compound->PI3K inhibits δ isoform Copanlisib Copanlisib (pan-class I) Copanlisib->PI3K inhibits α, δ >> β, γ

Caption: PI3K Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow A 1. Prepare Reagents (PI3K enzyme, buffer, ATP, PIP2) C 3. Pre-incubation (Enzyme + Inhibitor) A->C B 2. Serial Dilution of Inhibitor (this compound/Copanlisib) B->C D 4. Initiate Reaction (Add ATP + PIP2) C->D E 5. Incubate (Allow phosphorylation) D->E F 6. Terminate Reaction (Add Stop Solution) E->F G 7. Detect PIP3 Product (e.g., Radiometric, ELISA) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: In Vitro Kinase Assay Experimental Workflow.

Conclusion

This compound and copanlisib represent two distinct strategies for targeting the PI3K pathway. This compound's high selectivity for the PI3Kδ isoform exemplifies a targeted approach aimed at minimizing toxicities by sparing other isoforms crucial for normal physiological functions. In contrast, copanlisib's pan-class I inhibition, with pronounced activity against both PI3Kα and PI3Kδ, provides a broader and more potent blockade of the PI3K pathway, which may be advantageous in overcoming certain resistance mechanisms. The choice between these agents depends on the specific clinical context, including the tumor's molecular profile and the patient's tolerance for potential side effects. The quantitative data from in vitro kinase assays are fundamental for understanding these differences and guiding rational drug development and clinical application.

References

Safety Operating Guide

Navigating the Safe Disposal of Zandelisib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Zandelisib is a critical component of laboratory safety and environmental responsibility. this compound, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), requires stringent disposal procedures due to its potential environmental toxicity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.

Core Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This underscores the importance of preventing its release into the environment. All disposal procedures must comply with applicable federal, state, and local regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowed.Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effects.Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol for this compound

The following protocol is a synthesis of general guidelines for the disposal of investigational and hazardous drugs. A specific disposal protocol from the manufacturer for this compound was not available in the public domain. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.[3][4]

Personnel Training and Personal Protective Equipment (PPE)
  • Training: All personnel handling this compound waste must be trained in chemical waste management and the specific hazards of the compound.[4]

  • PPE: To prevent exposure, personnel should wear appropriate PPE, including:

    • Double chemotherapy gloves[5][6]

    • A solid-front barrier gown[5]

    • Safety goggles or a full-face shield[5]

Waste Segregation and Containerization
  • Segregation: this compound waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous or other types of chemical waste.[5]

  • Primary Containers:

    • Solid Waste: Unused or expired tablets/capsules, contaminated vials, and other solid materials should be placed in their original containers if possible, or in a compatible, sealed plastic or glass container.[4] Do not empty the contents from their original containers.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container.

    • Sharps: Syringes, needles, or other sharps contaminated with this compound must be disposed of in a designated hazardous waste sharps container, often color-coded black for "Bulk" or RCRA waste.[5] Do not dispose of these in standard red sharps containers if they contain residual drug.[5]

  • Secondary Containment: All primary waste containers must be stored in a designated Satellite Accumulation Area (SAA). The SAA should provide secondary containment, such as a labeled tub with a lid, and be registered with your institution's EHS.[4]

Labeling
  • Hazardous Waste Label: Each waste container must be affixed with a "HAZARDOUS WASTE" label provided by your EHS department.[4]

  • Label Information: The label must be completed with the following information:

    • Principal Investigator's (PI) name

    • Building and room number where the waste is stored

    • Contact phone number

    • The full chemical name "this compound" and its concentration/percentage. Avoid abbreviations.[4]

Storage and Inspection
  • Storage: Store the labeled hazardous waste containers in the designated and secured SAA.[4]

  • Weekly Inspections: The research team must inspect each container weekly to ensure it is properly sealed and there are no leaks. These inspections must be documented on an SAA Inspection Log.[4]

Final Disposal
  • Waste Pickup Request: To initiate the disposal process, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[4]

  • Approved Vendor: The EHS department will arrange for the collection of the waste by an approved hazardous waste management vendor.[3]

  • Method of Destruction: The recommended method of destruction for hazardous pharmaceutical waste is incineration at an approved facility.[3][7] This ensures the complete destruction of the active pharmaceutical ingredient.

This compound Mechanism of Action: PI3Kδ Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). This pathway is crucial for the proliferation, survival, and differentiation of B-cells, and its inhibition is a therapeutic strategy for B-cell malignancies.[8][9]

Zandelisib_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation This compound This compound This compound->PI3K_delta inhibits

References

Essential Safety and Handling Protocols for Zandelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Zandelisib, a potent phosphatidylinositol 3-kinase (PI3K) delta inhibitor. The following procedures are designed to ensure the safety of all personnel and to provide a clear, step-by-step operational plan.

Personal Protective Equipment (PPE)

Due to its nature as a potent antineoplastic agent, stringent adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE based on general guidelines for handling cytotoxic and potent pharmaceutical compounds.

PPE CategoryComponentSpecificationPurpose
Hand Protection GlovesDouble pair of chemotherapy-rated nitrile gloves, tested to ASTM D6978-05 standard.Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling.
Body Protection GownDisposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects against splashes and contamination of personal clothing.
Eye Protection Safety Goggles & Face ShieldChemical splash goggles with side shields. A face shield should be worn over the goggles, especially when there is a risk of splashing.Protects eyes and face from splashes and aerosols.
Respiratory Protection RespiratorA fit-tested N95 respirator or higher is required when handling the powdered form of this compound or when there is a potential for aerosol generation.Prevents inhalation of the compound.
Additional Protection Shoe Covers & Hair CoverDisposable shoe and hair covers.Reduces the risk of spreading contamination outside of the designated handling area.

Operational Handling Plan: From Receipt to Disposal

A systematic approach is essential for the safe handling of this compound at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage or leakage. This compound powder should be stored at -20°C in a tightly sealed container, away from direct sunlight and ignition sources[1]. If it is in a solvent, it should be stored at -80°C[1]. The storage area should be clearly marked with a "Cytotoxic Agent" warning.

Weighing and Solution Preparation (Performed in a Containment Ventilated Enclosure or Isolator)
  • Preparation: Before starting, ensure the work area is decontaminated and all necessary equipment and PPE are readily available.

  • Weighing: Use a dedicated and calibrated analytical balance within a containment ventilated enclosure (CVE) or a glove box. Handle the container with care to minimize dust generation.

  • Solution Preparation: Add the solvent to the weighed this compound powder slowly to avoid splashing. Cap the container and mix gently until the compound is fully dissolved.

Spill Management

In the event of a spill, immediately alert others in the area. Wearing full PPE, cover the spill with absorbent material from a designated cytotoxic spill kit. Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution. All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound, including disposable PPE, weighing papers, pipette tips, and empty vials, are considered hazardous waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste.Collect all contaminated solid materials in the designated container.
Liquid Waste Labeled, sealed, leak-proof container for cytotoxic liquid waste.Collect all contaminated liquid waste in the designated container.
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Dispose of any contaminated needles or other sharps immediately after use.

All this compound waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.

This compound's Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. In many B-cell malignancies, this pathway is overactive. This compound's targeted inhibition of PI3Kδ blocks this signaling, leading to decreased proliferation and increased apoptosis of malignant B-cells.[2][3][4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Zandelisib_Handling_Workflow Start Start Receipt Receive & Inspect This compound Shipment Start->Receipt Storage Store at Recommended Temperature (-20°C or -80°C) Receipt->Storage PPE Don Full PPE Storage->PPE Weighing Weigh Compound in Containment Enclosure PPE->Weighing Preparation Prepare Solution Weighing->Preparation Experiment Perform Experiment Preparation->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Waste_Segregation Segregate Contaminated Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Approved Vendor Waste_Segregation->Disposal End End Disposal->End

Procedural Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.